molecular formula C29H40N4O6S B8103583 (S,R,S)-AHPC-amido-C5-acid

(S,R,S)-AHPC-amido-C5-acid

カタログ番号: B8103583
分子量: 572.7 g/mol
InChIキー: LYAMSRXTXVKKIC-TVZXLZGTSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S,R,S)-AHPC-amido-C5-acid is a useful research compound. Its molecular formula is C29H40N4O6S and its molecular weight is 572.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N4O6S/c1-18-25(40-17-31-18)20-12-10-19(11-13-20)15-30-27(38)22-14-21(34)16-33(22)28(39)26(29(2,3)4)32-23(35)8-6-5-7-9-24(36)37/h10-13,17,21-22,26,34H,5-9,14-16H2,1-4H3,(H,30,38)(H,32,35)(H,36,37)/t21-,22+,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAMSRXTXVKKIC-TVZXLZGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S,R,S)-AHPC-amido-C5-acid: A Technical Guide to its Mechanism of Action as a VHL E3 Ligase Ligand for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-amido-C5-acid is a synthetic chemical entity that functions as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from related compounds, detailed experimental protocols, and visual diagrams of the key biological processes and workflows.

The core function of this compound is to act as a molecular scaffold that, when incorporated into a PROTAC, recruits the VHL E3 ligase complex. This recruitment initiates the ubiquitination and subsequent proteasomal degradation of a target protein, offering a powerful strategy to address previously "undruggable" targets.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism of action of this compound is realized when it is part of a larger PROTAC molecule. A PROTAC is a heterobifunctional molecule composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as the VHL E3 ligase ligand, with the C5-acid portion providing a reactive handle for conjugation to a linker.

The signaling pathway initiated by a PROTAC containing the this compound moiety can be summarized as follows:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase complex, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: The VHL complex, now in proximity to the target protein, facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Recognition and Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, the cell's primary protein degradation machinery.

  • Target Degradation and Recycling: The proteasome unfolds and degrades the target protein into small peptides. The PROTAC molecule and the VHL E3 ligase complex are released and can participate in further rounds of degradation, acting catalytically.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase Complex VHL->Ternary_Complex Binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->PROTAC Release & Recycle Proteasome->VHL Release & Recycle Proteasome->Degraded_Peptides Degradation

PROTAC-mediated Protein Degradation Pathway

Data Presentation: Binding Affinities of VHL Ligands

While specific quantitative binding data for this compound is not publicly available, the following table summarizes the binding affinities of closely related and well-characterized VHL ligands. This data provides a crucial frame of reference for understanding the potency of the (S,R,S)-AHPC pharmacophore in engaging the VHL E3 ligase. Binding affinity is a critical parameter for the efficacy of a PROTAC, as it influences the formation of the ternary complex.

LigandBinding Affinity (Kd) to VHLAssay MethodReference
VH032186 nMIsothermal Titration Calorimetry (ITC)[Ciulli et al., 2015]
VH298<100 nMDissociation Constant[Frost et al., 2018][1]
(S,R,S)-AHPC-MeNot explicitly stated, but used in ARV-771 (DC50 <1 nM)Cellular Degradation Assay[Raina et al., 2016]
VHL Ligand 14196 nM (IC50)Binding Affinity Assay[MedChemExpress Product Page]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of VHL ligands and the PROTACs they are part of.

VHL Binding Affinity Assay (Surface Plasmon Resonance - SPR)

This protocol describes a general workflow for determining the binding affinity of a VHL ligand to the VHL-ElonginB-ElonginC (VBC) complex.

Objective: To quantify the binding affinity (Kd) of the VHL ligand.

Materials:

  • Recombinant VBC complex

  • VHL ligand (e.g., this compound)

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl pH 2.5)

Methodology:

  • Chip Immobilization: The VBC complex is immobilized on the sensor chip surface via amine coupling.

  • Ligand Injection: A series of concentrations of the VHL ligand are injected over the chip surface.

  • Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound ligand, is measured in real-time.

  • Data Analysis: The binding sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) is calculated.

SPR_Workflow cluster_1 SPR Experimental Workflow Start Start Immobilize Immobilize VBC Complex on Sensor Chip Start->Immobilize Inject_Ligand Inject Serial Dilutions of VHL Ligand Immobilize->Inject_Ligand Measure_Binding Measure Real-time Binding Response Inject_Ligand->Measure_Binding Regenerate Regenerate Chip Surface Measure_Binding->Regenerate Analyze Analyze Sensorgrams (Calculate Kd) Measure_Binding->Analyze Regenerate->Inject_Ligand Next Concentration End End Analyze->End

Surface Plasmon Resonance (SPR) Workflow
Cellular Protein Degradation Assay (Western Blot)

This protocol outlines the steps to assess the ability of a PROTAC containing this compound to induce the degradation of a target protein in cells.

Objective: To determine the degradation concentration 50 (DC50) and maximal degradation (Dmax) of the target protein.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment: Cells are treated with increasing concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies to detect the target protein and a loading control, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The level of the target protein is normalized to the loading control, and the DC50 and Dmax values are calculated.

In Vitro Ubiquitination Assay

This protocol describes a cell-free assay to confirm that the PROTAC facilitates the ubiquitination of the target protein in the presence of the VHL E3 ligase complex.

Objective: To detect the formation of polyubiquitinated target protein.

Materials:

  • Recombinant target protein

  • Recombinant VBC complex

  • E1 ubiquitin-activating enzyme

  • E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

  • Ubiquitin

  • ATP

  • PROTAC compound

  • Reaction buffer

  • Western blot reagents as described above

Methodology:

  • Reaction Setup: The recombinant proteins, ubiquitin, ATP, and the PROTAC are combined in a reaction buffer.

  • Incubation: The reaction mixture is incubated at 37°C to allow for ubiquitination to occur.

  • Reaction Quenching: The reaction is stopped by adding SDS-PAGE loading buffer.

  • Western Blot Analysis: The reaction products are analyzed by Western blot using an antibody against the target protein to detect the appearance of higher molecular weight bands corresponding to the polyubiquitinated protein.

Ubiquitination_Assay_Workflow cluster_2 In Vitro Ubiquitination Assay Workflow Start Start Combine Combine Reagents: - Target Protein - VBC Complex - E1, E2, Ub, ATP - PROTAC Start->Combine Incubate Incubate at 37°C Combine->Incubate Quench Quench Reaction Incubate->Quench Analyze Analyze by Western Blot (Detect Poly-Ub POI) Quench->Analyze End End Analyze->End

In Vitro Ubiquitination Assay Workflow

Conclusion

This compound is a valuable chemical tool for the development of VHL-based PROTACs. Its mechanism of action is centered on its ability to effectively recruit the VHL E3 ubiquitin ligase to a target protein, thereby inducing its degradation through the ubiquitin-proteasome system. The quantitative data from related VHL ligands underscore the high-affinity binding of the AHPC scaffold. The provided experimental protocols offer a framework for the characterization and validation of PROTACs synthesized using this VHL ligand-linker conjugate. Further research and development utilizing such components will continue to expand the therapeutic potential of targeted protein degradation.

References

An In-Depth Technical Guide to (S,R,S)-AHPC-amido-C5-acid: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC-amido-C5-acid is a crucial building block in the rapidly evolving field of targeted protein degradation. As a bifunctional molecule, it incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C5 alkyl linker with a terminal carboxylic acid. This strategic design allows for its conjugation to a target protein ligand, forming a Proteolysis Targeting Chimera (PROTAC). PROTACs are engineered molecules that hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and its application in the development of novel therapeutics.

Core Concepts and Chemical Properties

This compound, with the CAS number 2162120-87-6, is a key component in the synthesis of VHL-recruiting PROTACs.[1][2][3][4] The "(S,R,S)" designation refers to the specific stereochemistry of the molecule, which is essential for its effective binding to the VHL E3 ligase. The "AHPC" portion of the name stands for the core VHL ligand structure. The "amido-C5-acid" describes the linker component: a five-carbon alkyl chain connected via an amide bond, terminating in a carboxylic acid group. This terminal acid functionality serves as a versatile chemical handle for conjugation to a ligand that binds to the protein of interest.

PropertyValue
CAS Number 2162120-87-6
Molecular Formula C29H40N4O6S
Molecular Weight 572.72 g/mol
IUPAC Name 7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoic acid[4]
Appearance White to off-white solid
Solubility Soluble in DMSO

Mechanism of Action: The PROTAC Approach

PROTACs assembled using this compound function by inducing the proximity of a target protein to the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein degradation. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism PROTAC PROTAC (this compound based) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds E2 E2-Ub E2->Ternary_Complex Recruited Ternary_Complex->PROTAC Released Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation workflow.

Synthesis and Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a standard amide coupling reaction between the terminal carboxylic acid of the linker and a suitable amine functionality on the target protein ligand.

General Synthesis Protocol for a PROTAC

Materials:

  • This compound

  • Target Protein Ligand with an amine handle

  • Coupling agents (e.g., HATU, HBTU/HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq).

  • Stir the mixture at room temperature for approximately 15-30 minutes to activate the carboxylic acid.

  • Add the target protein ligand-amine (1.0 eq) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring its progress by LC-MS.

  • Upon completion, the reaction is quenched, and the crude product is purified using reverse-phase preparative HPLC to yield the final PROTAC molecule.

  • The identity and purity of the synthesized PROTAC are confirmed by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Experimental Workflow for PROTAC Evaluation

The biological evaluation of a newly synthesized PROTAC follows a systematic workflow to determine its efficacy and specificity.

Experimental_Workflow Synthesis PROTAC Synthesis Biochemical Biochemical Assays (e.g., Binding Affinity) Synthesis->Biochemical Cellular Cell-based Assays Synthesis->Cellular Degradation Target Degradation (Western Blot, DC50/Dmax) Cellular->Degradation Viability Cell Viability (MTT/CellTiter-Glo, GI50) Cellular->Viability InVivo In Vivo Models (Xenograft Studies) Degradation->InVivo Viability->InVivo PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) InVivo->PKPD Efficacy Antitumor Efficacy InVivo->Efficacy

A generalized workflow for PROTAC development and evaluation.
Key In Vitro and In Vivo Experimental Protocols

Western Blot for Target Protein Degradation:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualization and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the extent of protein degradation. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are key parameters derived from this analysis.

Cell Viability Assay:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., MTT, CellTiter-Glo) to measure cell proliferation.

  • Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) from the dose-response curve.

In Vivo Xenograft Studies:

  • Tumor Implantation: Implant tumor cells subcutaneously into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups. Administer the PROTAC at a predetermined dose and schedule (e.g., intraperitoneal injection, oral gavage).

  • Tumor Growth Monitoring: Measure tumor volume regularly throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, collect tumor and tissue samples to assess target protein degradation by western blot or immunohistochemistry.

  • Efficacy Evaluation: Evaluate the antitumor efficacy of the PROTAC by comparing tumor growth inhibition in the treatment group versus the control group.

Signaling Pathways and Therapeutic Applications

VHL-recruiting PROTACs, such as those synthesized with this compound, have the potential to target a wide range of proteins implicated in various diseases, particularly cancer. The specific signaling pathway affected depends on the protein of interest being targeted. For example, a PROTAC designed to degrade a key kinase in a cancer signaling pathway would be expected to downregulate the activity of that pathway.

One notable example of a VHL-recruiting PROTAC is one that targets KRAS G12C, an oncogenic protein found in several types of cancer. By degrading KRAS G12C, such a PROTAC can suppress downstream signaling through the MAPK pathway, leading to reduced cancer cell proliferation and survival.[5][6] Another example is the development of STING (stimulator of interferon genes) PROTACs that can suppress innate immunity by targeting activated STING for degradation.[7][8]

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Growth_Factor->Receptor KRAS Oncogenic KRAS (e.g., G12C) Receptor->KRAS Receptor->KRAS Proteasome Proteasome KRAS->Proteasome Degradation KRAS->Proteasome MAPK_Pathway MAPK Signaling Pathway (RAF-MEK-ERK) KRAS->MAPK_Pathway Activates KRAS->MAPK_Pathway PROTAC VHL-recruiting PROTAC (using this compound) PROTAC->KRAS Binds PROTAC->KRAS VHL VHL E3 Ligase PROTAC->VHL Recruits PROTAC->VHL Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation Promotes MAPK_Pathway->Proliferation

Targeted degradation of an oncogenic protein by a VHL-recruiting PROTAC.

Quantitative Data Summary

The efficacy of PROTACs is quantified by several key parameters. The following table provides a template for summarizing such data, which should be populated with specific experimental results for PROTACs utilizing the this compound linker as they become available in the literature.

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)GI50 (nM)Reference
Example-PROTAC-1Target-XCell-Line-ADataDataData[Citation]
Example-PROTAC-2Target-YCell-Line-BDataDataData[Citation]

Note: Specific quantitative data for PROTACs using the exact this compound linker is currently limited in publicly available literature. Researchers are encouraged to consult the latest publications and chemical supplier databases for the most up-to-date information.

Conclusion

This compound is a valuable and versatile chemical tool for the development of VHL-recruiting PROTACs. Its well-defined structure and functional handles facilitate the rational design and synthesis of novel protein degraders. The methodologies and concepts outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this molecule in creating next-generation therapeutics for a wide range of diseases. As the field of targeted protein degradation continues to expand, the importance of well-characterized building blocks like this compound will undoubtedly grow.

References

(S,R,S)-AHPC-amido-C5-acid: A Technical Guide for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S,R,S)-AHPC-amido-C5-acid, a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its role in PROTAC design, provides experimental protocols for its application, summarizes key quantitative data for a representative PROTAC, and visualizes the underlying biological pathways.

Introduction to this compound in PROTAC Technology

This compound is a chemical entity that incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a five-carbon aliphatic linker terminating in a carboxylic acid.[1][2] This structure makes it an ideal and versatile starting point for the modular synthesis of PROTACs.

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs).[3][4] They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5][6]

The (S,R,S)-AHPC moiety serves as the VHL E3 ligase ligand, a widely utilized and effective recruiter in PROTAC development. The terminal carboxylic acid on the C5 linker provides a convenient chemical handle for conjugation to a ligand targeting a specific POI, typically through a stable amide bond formation. The length and composition of the linker are critical parameters in PROTAC design, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and ultimately, the efficiency and selectivity of protein degradation.

Data Presentation: Quantitative Analysis of a Representative PROTAC

To illustrate the application and efficacy of the (S,R,S)-AHPC-based linker system, this section presents quantitative data for DT2216, a potent and selective B-cell lymphoma-extra large (BCL-XL) PROTAC. DT2216 utilizes a VHL ligand connected to a BCL-XL inhibitor (a derivative of Navitoclax) via a linker structurally related to this compound.[7][8]

PROTAC Target Protein Cell Line DC50 (nM) Dmax (%) Reference
DT2216BCL-XLMOLT-4 (T-cell acute lymphoblastic leukemia)2.5>95[3]
DT2216BCL-XLRS4;11 (B-cell acute lymphoblastic leukemia)~10>90[9]
DT2216BCL-XLH146 (Small-cell lung cancer)~100>90[10]

Table 1: Degradation Potency of the BCL-XL PROTAC DT2216. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein. Dmax indicates the maximum percentage of protein degradation achieved.

Compound Cell Line EC50 (µM) Reference
DT2216MOLT-40.052[7]
ABT-263 (Navitoclax)MOLT-4~0.2[9]
DT2216Platelets>10[10][11]
ABT-263 (Navitoclax)Platelets~0.05[9]

Table 2: Cellular Viability of DT2216 Compared to the BCL-XL Inhibitor ABT-263. EC50 represents the concentration of the compound required to inhibit cell growth by 50%. The data highlights the significantly reduced toxicity of DT2216 in platelets compared to the parent inhibitor, a critical advantage of the PROTAC approach.

Experimental Protocols

This section provides a representative, detailed protocol for the synthesis of a PROTAC utilizing an this compound linker and a generic amine-containing POI ligand. It also includes protocols for the biological evaluation of the resulting PROTAC.

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes the conjugation of a POI ligand containing a primary or secondary amine to this compound.

Materials:

  • This compound

  • POI-ligand-amine

  • Amide coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Reaction vessel, magnetic stirrer, and an inert atmosphere (Nitrogen or Argon)

  • Purification: Reverse-phase preparative HPLC (High-Performance Liquid Chromatography)

  • Analytical Instruments: LC-MS (Liquid Chromatography-Mass Spectrometry), HRMS (High-Resolution Mass Spectrometry), and NMR (Nuclear Magnetic Resonance) spectroscopy.

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the POI-ligand-amine (1.0 equivalent), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC molecule.

  • Confirm the identity and purity of the final product using HRMS and NMR spectroscopy.

Protocol for Western Blotting to Determine Protein Degradation

This protocol outlines the procedure to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the synthesized PROTAC for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the total protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein lysate (e.g., 20-30 µg) via SDS-PAGE (Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis).

  • Transfer the separated proteins to a PVDF (Polyvinylidene Fluoride) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-Buffered Saline with Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the data to determine the DC50 and Dmax values.

Protocol for Cell Viability Assay

This protocol is used to assess the functional consequence of target protein degradation on cell proliferation.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the synthesized PROTAC for 48-72 hours.

  • Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC ((S,R,S)-AHPC-linker-POI ligand) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) (e.g., BCL-XL) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ternary_Complex->PROTAC Recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of action for a PROTAC utilizing an (S,R,S)-AHPC-based linker.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start This compound + POI-ligand-amine Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Purification Purification (Reverse-Phase HPLC) Coupling->Purification Characterization Characterization (LC-MS, HRMS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC Treatment PROTAC Treatment Final_PROTAC->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Western_Blot Western Blot Analysis Treatment->Western_Blot Viability_Assay Cell Viability Assay Treatment->Viability_Assay Degradation_Analysis Degradation Analysis (DC50, Dmax) Western_Blot->Degradation_Analysis Functional_Analysis Functional Analysis (EC50) Viability_Assay->Functional_Analysis

Caption: A streamlined workflow for the synthesis and biological evaluation of a PROTAC.

BCL-XL Mediated Apoptosis Signaling Pathway and PROTAC Intervention

Apoptosis_Pathway cluster_Mitochondria Mitochondrial Outer Membrane cluster_PROTAC PROTAC Intervention BCL_XL BCL-XL BAK_BAX BAK / BAX BCL_XL->BAK_BAX Inhibits Proteasome Proteasome BCL_XL->Proteasome Degraded Cytochrome_c Cytochrome c BAK_BAX->Cytochrome_c Promotes Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Activates PROTAC DT2216 ((S,R,S)-AHPC-based) PROTAC->BCL_XL Induces Degradation Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: The role of BCL-XL in apoptosis and its targeted degradation by a PROTAC.

References

The Role of (S,R,S)-AHPC-amido-C5-acid in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. A key component in the design of many potent PROTACs is the E3 ligase ligand, which serves to recruit the ubiquitin-proteasome system. This technical guide provides an in-depth exploration of (S,R,S)-AHPC-amido-C5-acid , a crucial building block in the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will delve into its mechanism of action, present key quantitative data for representative PROTACs, provide detailed experimental protocols for their synthesis and evaluation, and visualize the underlying biological pathways and experimental workflows.

Introduction to Targeted Protein Degradation and the Role of VHL

The ubiquitin-proteasome system (UPS) is the primary mechanism for protein degradation in eukaryotic cells. E3 ubiquitin ligases are central to this process, as they recognize specific substrate proteins and catalyze the transfer of ubiquitin, a small regulatory protein. Polyubiquitinated proteins are then recognized and degraded by the proteasome.

PROTACs are engineered molecules that hijack this endogenous system. They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ligase, and a linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the POI.

The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized E3 ligases in PROTAC design due to its well-defined binding pocket and broad tissue expression. Small molecule ligands that bind to VHL with high affinity have been developed, enabling the creation of a wide range of VHL-recruiting PROTACs.

This compound: A Key Building Block for VHL-based PROTACs

This compound is a chemical entity that incorporates a high-affinity VHL ligand, (S,R,S)-AHPC (a derivative of the natural VHL ligand), connected to a five-carbon aliphatic linker terminating in a carboxylic acid. This structure provides a versatile platform for the synthesis of PROTACs. The VHL-binding moiety ensures recruitment of the E3 ligase, while the terminal carboxylic acid serves as a convenient attachment point for a linker connected to a POI ligand. The C5 alkyl chain offers a specific length and degree of flexibility to the resulting PROTAC, which can be critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and VHL.

Mechanism of Action

The mechanism of action for a PROTAC synthesized using this compound follows the general principles of PROTAC-mediated protein degradation:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the VHL E3 ligase via its (S,R,S)-AHPC moiety and to the POI through its specific ligand. This results in the formation of a POI-PROTAC-VHL ternary complex.

  • Ubiquitination: The proximity induced by the PROTAC allows the VHL E3 ligase to catalyze the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

  • Catalytic Cycle: The PROTAC is then released and can bind to another POI and VHL molecule, initiating another round of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC This compound -based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex E2 E2 Enzyme E2->Ub Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycling Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation: Representative Quantitative Data

Table 1: Binding Affinities

ComponentBinding AssayKd (nM)
PROTAC to Protein KinaseIsothermal Titration Calorimetry (ITC)50
PROTAC to VHL-ElonginB-ElonginC (VCB)Surface Plasmon Resonance (SPR)150
Ternary Complex (Kinase-PROTAC-VCB)Time-Resolved Fluorescence Energy Transfer (TR-FRET)25

Table 2: Cellular Degradation Potency and Efficacy

Cell LineTarget ProteinDC50 (nM)Dmax (%)Timepoint (hours)
Human Cancer Cell Line AProtein Kinase15>9524
Human Cancer Cell Line BProtein Kinase25>9024
  • Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates stronger binding.

  • DC50 (Half-maximal Degradation Concentration): The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of a PROTAC derived from this compound.

PROTAC Synthesis: Amide Coupling

This protocol describes the conjugation of a protein of interest (POI) ligand containing a primary or secondary amine to this compound.

Materials:

  • This compound

  • POI ligand with an amine handle

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase preparative HPLC system

  • LC-MS (Liquid Chromatography-Mass Spectrometry)

  • HRMS (High-Resolution Mass Spectrometry)

  • NMR (Nuclear Magnetic Resonance) spectrometer

Procedure:

  • In a clean, dry reaction vial, dissolve this compound (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the reaction mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the POI-ligand-amine (1.0 equivalent), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress using LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the crude product using reverse-phase preparative HPLC.

  • Confirm the identity and purity of the final PROTAC molecule using HRMS and NMR spectroscopy.

Ternary Complex Formation Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)

This assay measures the formation of the POI-PROTAC-VHL ternary complex in a homogeneous format.

Materials:

  • His-tagged VCB complex (VHL, Elongin B, Elongin C)

  • GST-tagged POI

  • Terbium (Tb)-conjugated anti-His antibody (donor)

  • Fluorescein- or Alexa Fluor 488-conjugated anti-GST antibody (acceptor)

  • Synthesized PROTAC

  • Assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA)

  • 384-well microplates

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare a serial dilution of the PROTAC in assay buffer.

  • In a 384-well plate, add the His-tagged VCB complex, GST-tagged POI, and the PROTAC dilutions.

  • Incubate for 60 minutes at room temperature to allow for ternary complex formation.

  • Add the Tb-conjugated anti-His antibody and the fluorescein-conjugated anti-GST antibody.

  • Incubate for another 60 minutes at room temperature in the dark.

  • Measure the TR-FRET signal on a compatible plate reader, exciting at ~340 nm and measuring emissions at ~620 nm (donor) and ~520 nm (acceptor).

  • Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the PROTAC concentration to determine the ternary complex formation profile.

Cellular Protein Degradation Assay: Western Blot

This is a standard method to quantify the extent of target protein degradation induced by a PROTAC in a cellular context.

Materials:

  • Cell line expressing the POI

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with the primary antibody against the POI.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Re-probe the membrane with the loading control antibody.

  • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the results to determine the DC50 and Dmax values.

Visualization of Experimental Workflow

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation Synthesis Amide Coupling of This compound and POI Ligand Purification HPLC Purification Synthesis->Purification Characterization LC-MS, HRMS, NMR Purification->Characterization Binding_Assay Binding Affinity Assays (SPR, ITC) Characterization->Binding_Assay TR_FRET Ternary Complex Formation (TR-FRET) Characterization->TR_FRET Western_Blot Protein Degradation (Western Blot) Characterization->Western_Blot DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax

General experimental workflow for PROTAC development.

Conclusion

This compound represents a valuable and versatile tool in the development of VHL-recruiting PROTACs. Its pre-functionalized nature, incorporating a potent VHL ligand and a linker with a reactive handle, streamlines the synthetic process and allows researchers to focus on the design and optimization of the POI-binding moiety. The principles and protocols outlined in this technical guide provide a solid foundation for the synthesis, characterization, and biological evaluation of novel protein degraders. As the field of targeted protein degradation continues to expand, the strategic use of well-designed building blocks like this compound will be instrumental in unlocking the full therapeutic potential of this exciting modality.

(S,R,S)-AHPC-amido-C5-acid as a VHL Ligand for PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This is achieved by co-opting the cell's endogenous ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design.

This technical guide focuses on (S,R,S)-AHPC-amido-C5-acid, a key building block for constructing VHL-recruiting PROTACs. The (S,R,S)-AHPC core, also known as VH032, is a potent binder to VHL. The amido-C5-acid linker provides a versatile attachment point for a POI ligand, allowing for the synthesis of a wide range of PROTACs. This guide will delve into the mechanism of action, provide detailed experimental protocols for characterization, present available quantitative data, and offer visual representations of the key processes involved.

Mechanism of Action: VHL-Mediated Protein Degradation

PROTACs incorporating this compound function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism PROTAC-Induced Protein Degradation Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC (S,R,S)-AHPC-based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Ternary_Complex->POI PROTAC Recycling Ternary_Complex->PROTAC Ternary_Complex->VHL Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP Ub_E2 Ub-E2 E1->Ub_E2 Ub Transfer E2 E2 Conjugating Enzyme E2->Ub_E2 Ub Transfer Ub_E2->Poly_Ub_POI Polyubiquitination Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation

While specific binding affinity data for this compound is not extensively available in the public domain, the binding affinity of its core structure, (S,R,S)-AHPC (VH032), to the VHL complex has been reported. The following tables provide representative quantitative data for AHPC-based VHL ligands and PROTACs to illustrate the typical performance metrics.

Table 1: Binding Affinities of (S,R,S)-AHPC-based Ligands to VHL

LigandAssayBinding Affinity (Kd)Reference
(S,R,S)-AHPC (VH032)Isothermal Titration Calorimetry (ITC)185 ± 7 nM[1]
Ligand 14a ((3S,4S)-F-Hyp core)Isothermal Titration Calorimetry (ITC)~370 nM[1]
Ligand 14b ((3R,4S)-F-Hyp core)Isothermal Titration Calorimetry (ITC)~3.7 µM[1]

Table 2: Degradation Potency of Representative VHL-based PROTACs with Alkyl/Ether Linkers

PROTACTarget ProteinLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
PROTAC 3iTBK1151296Not Specified[2]
PROTAC with 21-atom linkerTBK121396Not Specified[3]
PROTAC with 29-atom linkerTBK12929276Not Specified[3]
ARV-771BET ProteinsNot Specified<1>9022Rv1 (Prostate Cancer)[4]
Compound 139BRD4Not Specified3.397PC3 (Prostate Cancer)[5]

Note: The linker composition and attachment points significantly influence PROTAC efficacy. The data above is for illustrative purposes to show the range of potencies that can be achieved with AHPC-based PROTACs.

Experimental Protocols

Synthesis of this compound

A general synthetic route to (S,R,S)-AHPC-based VHL ligands has been described. The following is a representative protocol for the synthesis of an AHPC-linker conjugate with a terminal carboxylic acid.

Materials:

  • (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid

  • Amine-linker with a protected carboxylic acid (e.g., H2N-(CH2)5-COOtBu)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Coupling: Dissolve the protected (S,R,S)-AHPC precursor and the amine-linker in DMF.

  • Add HATU, HOBt, and DIPEA to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction and purify the product by flash column chromatography.

  • Deprotection: Dissolve the purified Boc-protected product in a solution of TFA in DCM.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to yield the final this compound.

  • Confirm the product identity and purity by NMR and LC-MS.

Synthesis_Workflow Synthesis Workflow for this compound Start Protected (S,R,S)-AHPC Precursor + Amine-Linker-Ester Coupling Amide Coupling (HATU, HOBt, DIPEA in DMF) Start->Coupling Purification1 Purification (Flash Chromatography) Coupling->Purification1 Protected_Product Protected PROTAC Linker Purification1->Protected_Product Deprotection Ester Hydrolysis / Acid Deprotection (TFA in DCM) Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: General synthesis workflow.

VHL Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of the VHL ligand or a PROTAC to the VHL protein complex. It is a competitive assay where the test compound displaces a fluorescently labeled VHL ligand.

Materials:

  • VHL protein complex (e.g., VCB complex: VHL, Elongin B, and Elongin C)

  • Fluorescently labeled VHL ligand (tracer)

  • Test compound (this compound or derived PROTAC)

  • Assay buffer

  • 384-well low-volume plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the VHL protein to each well.

  • Add the fluorescently labeled VHL ligand to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence polarization using a plate reader.

  • Calculate the IC50 value from the dose-response curve.

FP_Assay_Workflow VHL Binding Assay Workflow (Fluorescence Polarization) Start Prepare Serial Dilution of Test Compound Dispense_Compound Dispense Compound into 384-well Plate Start->Dispense_Compound Add_VHL Add VHL Protein Complex Dispense_Compound->Add_VHL Add_Tracer Add Fluorescent VHL Ligand (Tracer) Add_VHL->Add_Tracer Incubate Incubate at Room Temperature Add_Tracer->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze Data Analysis (IC50 determination) Measure_FP->Analyze

Caption: VHL binding assay workflow.

Cellular Protein Degradation Assay (Western Blot)

This assay is the gold standard for quantifying the degradation of a target protein in cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts and separate the proteins by size using SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein.

  • Data Analysis: Quantify the band intensities. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Western_Blot_Workflow Western Blot Workflow for Protein Degradation Start Cell Seeding and PROTAC Treatment Cell_Lysis Cell Lysis and Protein Extraction Start->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target Protein) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Reprobe Stripping and Re-probing (Loading Control) Detection->Reprobe Analysis Densitometry and Data Analysis (DC50, Dmax) Reprobe->Analysis

Caption: Western blot workflow.

Conclusion

This compound is a valuable and versatile building block for the development of VHL-recruiting PROTACs. Its well-characterized core structure provides a high-affinity anchor to the VHL E3 ligase, while the C5-amido acid linker offers a convenient and adaptable point of attachment for a wide array of POI ligands. The successful development of potent and selective PROTACs relies on a systematic approach that includes rational design, chemical synthesis, and rigorous biological evaluation using assays such as those detailed in this guide. As the field of targeted protein degradation continues to expand, the use of well-defined and characterized components like this compound will be crucial for advancing novel therapeutics into the clinic.

References

A Technical Guide to (S,R,S)-AHPC-amido-C5-acid: A Key Building Block for Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-amido-C5-acid is a crucial bifunctional molecule extensively utilized in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, stereochemically defined as (S,R,S)-AHPC, connected to a C5 carboxylic acid linker. This terminal acid functionality allows for the covalent conjugation of a ligand for a specific protein of interest, enabling the creation of a heterobifunctional PROTAC. The resulting PROTAC can then recruit the VHL E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthesis route, and the biological applications of this compound, with a focus on its role in the targeted degradation of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).

Chemical Properties and Data

This compound, also known by its synonym VH 032 amide-alkyl C5-acid, is a white to off-white solid. Its fundamental role is to serve as a premeditated linker-ligand conjugate, streamlining the synthesis of PROTACs.

PropertyValueSource
Molecular Formula C₂₉H₄₀N₄O₆S[1]
Molecular Weight 572.72 g/mol [1]
CAS Number 2162120-87-6[1]
Purity Typically ≥95%Vendor Data
Solubility Soluble in DMSO (e.g., 100 mg/mL)[1]
Storage Temperature -20°C[1]
Physicochemical Properties (Predicted)
pKa (acidic)~4.8 (Carboxylic Acid)Not available
logPNot availableNot available

Synthesis and Experimental Protocols

While a specific, detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature, a plausible synthetic route can be devised based on the well-established chemistry of its constituent parts: the (S,R,S)-AHPC (VH032) core and the C5 amido-acid linker. The synthesis would likely involve the coupling of the amine-functionalized (S,R,S)-AHPC with a C5 dicarboxylic acid derivative.

Plausible Synthetic Scheme

The synthesis can be envisioned as a two-step process:

  • Synthesis of (S,R,S)-AHPC (VH032-amine): The synthesis of the VHL ligand (S,R,S)-AHPC has been described in the literature and is a multi-step process.

  • Amide Coupling to form this compound: The free amine of (S,R,S)-AHPC would be coupled with a mono-protected C5 dicarboxylic acid (e.g., adipic acid mono-tert-butyl ester) using standard peptide coupling reagents, followed by deprotection of the carboxylic acid.

General Experimental Protocol for Amide Coupling

This protocol is a generalized procedure for the amide bond formation between an amine (like VH032-amine) and a carboxylic acid.

Materials:

  • (S,R,S)-AHPC (VH032-amine)

  • Adipic acid mono-tert-butyl ester

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Deprotection agent: Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the mono-protected C5 dicarboxylic acid (1.1 equivalents) in the chosen anhydrous solvent. Add the coupling agent (1.1 equivalents) and the base (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amide Bond Formation: To the activated carboxylic acid solution, add a solution of (S,R,S)-AHPC (1 equivalent) in the same anhydrous solvent. Allow the reaction to proceed at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the protected intermediate.

  • Deprotection: The purified, protected intermediate is dissolved in a suitable solvent (e.g., DCM) and treated with a deprotection agent (e.g., TFA) to remove the protecting group from the carboxylic acid. The reaction is typically stirred at room temperature for 1-4 hours.

  • Final Purification: After the deprotection is complete, the solvent and excess reagent are removed under reduced pressure. The final product, this compound, is then purified by preparative HPLC to achieve high purity.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Mechanism of Action in PROTACs and Biological Application

This compound functions as a critical component of a PROTAC. Once conjugated to a target protein ligand, the resulting PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein.

General PROTAC Mechanism

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC PROTAC ((S,R,S)-AHPC-linker-Target Ligand) E3 VHL E3 Ligase PROTAC->E3 binds Target Target Protein (e.g., CDK4/6) PROTAC->Target binds Ternary Target:PROTAC:E3 Complex Ub Ubiquitin Ub->Ternary recruited Target_Ub Ubiquitinated Target Protein Ternary->Target_Ub Ubiquitination PROTAC_recycled PROTAC (recycled) Ternary->PROTAC_recycled released Proteasome Proteasome Target_Ub->Proteasome recognized by Degradation Degraded Protein (Amino Acids) Proteasome->Degradation degrades

Caption: General mechanism of action for a PROTAC utilizing (S,R,S)-AHPC.

Application in CDK4/6 Degradation

The PROTAC XY028-133 is formed by conjugating a CDK4/6 inhibitor (derived from a known pharmacophore like palbociclib) to this compound.

CDK46_Degradation_Pathway cluster_pathway CDK4/6 Cell Cycle Regulation and PROTAC-mediated Degradation Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD induces expression CDK46 CDK4/6 CyclinD->CDK46 activates pRb pRb (Retinoblastoma protein) CDK46->pRb phosphorylates (inactivates) Ubiquitination Ubiquitination CDK46->Ubiquitination targeted for E2F E2F Transcription Factors pRb->E2F releases Cell_Cycle_Progression G1-S Phase Transition (Cell Proliferation) E2F->Cell_Cycle_Progression promotes PROTAC_XY028_133 PROTAC (e.g., XY028-133) PROTAC_XY028_133->CDK46 binds VHL VHL E3 Ligase PROTAC_XY028_133->VHL binds VHL->Ubiquitination mediates Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation leads to

Caption: Signaling pathway of CDK4/6-mediated cell cycle progression and its disruption by a PROTAC.

Conclusion

This compound is a valuable and versatile chemical tool for the development of PROTACs. Its pre-functionalized nature, combining a potent VHL ligand with a linker ready for conjugation, significantly accelerates the synthesis of novel protein degraders. The successful application of this building block in the creation of CDK4/6 degraders underscores its potential in the development of new therapeutics for cancer and other diseases driven by protein overexpression or aberrant protein function. Further research into the synthesis of a wider array of linker-VHL ligand conjugates will continue to expand the toolbox for targeted protein degradation.

References

(S,R,S)-AHPC-amido-C5-acid: A Technical Guide to a Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-amido-C5-acid is a crucial chemical entity in the rapidly advancing field of targeted protein degradation (TPD). It is not a therapeutic agent in itself, but rather a sophisticated building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the discovery, development, and application of this compound, offering researchers and drug development professionals a comprehensive resource for utilizing this molecule in their work.

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of two key ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

This compound serves as a cornerstone for the E3 ligase-recruiting component of many PROTACs. Specifically, it incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, attached to a five-carbon carboxylic acid linker. The (S,R,S) stereochemistry is critical for its biological activity.

Discovery and Development of the (S,R,S)-AHPC Core

The development of this compound is rooted in the broader discovery of small molecule ligands for the VHL E3 ligase. The journey to potent, non-peptidic VHL ligands was a significant breakthrough in the field of TPD.

The core of this compound is the (S,R,S)-AHPC ((2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) moiety. This is a derivative of the well-established VHL ligand, VH032. The discovery of VH032 and similar compounds was the culmination of structure-based drug design and medicinal chemistry efforts aimed at mimicking the binding of the hypoxia-inducible factor 1α (HIF-1α) protein to VHL.

The development of these VHL ligands has been extensively reviewed, highlighting the key structure-activity relationships (SAR) that govern their high affinity and selectivity. The tert-butyl group, the hydroxyproline (B1673980) core, and the methylthiazolylbenzyl group are all critical for optimal binding to the VHL protein.

The Role and Design of the Amido-C5-Acid Linker

The "amido-C5-acid" portion of the molecule is a linker designed to connect the VHL ligand to a POI ligand. The choice of linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).

The amido-C5-acid linker in this compound offers several advantages:

  • Length and Flexibility: The five-carbon chain provides sufficient length and flexibility to span the distance between the VHL ligase and a variety of target proteins, allowing for the formation of a productive ternary complex.

  • Chemical Handle: The terminal carboxylic acid provides a convenient chemical handle for conjugation to a POI ligand, typically through an amide bond formation with an amine group on the POI ligand.

  • Physicochemical Properties: The linker's composition can be tailored to optimize the overall physicochemical properties of the resulting PROTAC, such as solubility and membrane permeability.

The development of linkers with varying lengths and compositions is an active area of research in the PROTAC field, as linker "linkerology" has been shown to be crucial for achieving potent and selective protein degradation.

Quantitative Data

The following table summarizes key quantitative data for the parent VHL ligand and related compounds. It is important to note that the binding affinity is primarily associated with the (S,R,S)-AHPC core.

Compound/MoietyParameterValueMethodReference
VH032 Kd for VCB complex188 nMIsothermal Titration Calorimetry (ITC)Galdeano et al., J. Med. Chem. 2014
(S,R,S)-AHPC-Me DC50 for BRD4 (as part of ARV-771)<1 nMCellular AssayRaina et al., PNAS 2016[1]
This compound Molecular Weight572.72 g/mol CalculatedN/A
This compound Molecular FormulaC29H40N4O6SCalculatedN/A

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the coupling of the (S,R,S)-AHPC amine core with a C5 carboxylic acid linker that is appropriately activated. A general synthetic scheme is provided below.

General Protocol for Amide Coupling:

  • Activation of the C5 Acid: The C5 dicarboxylic acid (e.g., adipic acid) is mono-protected at one end. The free carboxylic acid is then activated using a standard coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Coupling Reaction: The (S,R,S)-AHPC amine (or its hydrochloride salt with additional base) is added to the activated linker solution. The reaction is stirred at room temperature until completion, which is monitored by LC-MS.

  • Deprotection: The protecting group on the other end of the C5 linker is removed under appropriate conditions (e.g., acid-labile protecting groups are removed with TFA).

  • Purification: The final product, this compound, is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Generation of a PROTAC using this compound

The terminal carboxylic acid of this compound is used to conjugate it to a ligand for a protein of interest (POI) that contains a suitable nucleophile, typically a primary or secondary amine.

General Protocol for PROTAC Synthesis:

  • Activation of this compound: The carboxylic acid group of this compound is activated using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in an anhydrous aprotic solvent.

  • Coupling to POI Ligand: The POI ligand containing an amine functional group is added to the reaction mixture. The reaction is stirred at room temperature until completion.

  • Purification: The resulting PROTAC is purified by RP-HPLC and its identity is confirmed by mass spectrometry and NMR.

Signaling Pathways and Experimental Workflows

The signaling pathway initiated by a PROTAC utilizing the this compound moiety is the ubiquitin-proteasome system. The workflow for developing and evaluating such a PROTAC follows a well-established cascade of experiments.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-linker-POI Ligand) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruits POI Protein of Interest (POI) POI->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: Mechanism of action for a PROTAC utilizing the (S,R,S)-AHPC core.

The experimental workflow for the development of a PROTAC using this compound typically involves a multi-step process, from initial design to in vivo validation.

PROTAC_Development_Workflow Design 1. PROTAC Design (POI Ligand Selection, Linker Choice) Synthesis 2. Chemical Synthesis (this compound + POI Ligand) Design->Synthesis Biochemical_Assays 3. In Vitro Biochemical Assays (Binding Affinity, Ternary Complex Formation) Synthesis->Biochemical_Assays Cellular_Assays 4. Cellular Assays (Degradation (DC50, Dmax), Selectivity) Biochemical_Assays->Cellular_Assays In_Vivo_Studies 5. In Vivo Studies (PK/PD, Efficacy in Animal Models) Cellular_Assays->In_Vivo_Studies Clinical_Development 6. Clinical Development In_Vivo_Studies->Clinical_Development

References

Methodological & Application

Synthesis Protocol for (S,R,S)-AHPC-amido-C5-acid: A Key Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the chemical synthesis of (S,R,S)-AHPC-amido-C5-acid, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a C5 carboxylic acid linker. The terminal carboxylic acid enables conjugation to a target protein ligand, forming a complete PROTAC molecule capable of inducing targeted protein degradation. This protocol outlines a multi-step synthesis of the (S,R,S)-AHPC amine intermediate followed by its coupling to the C5 linker.

Introduction

PROTACs are an emerging therapeutic modality that utilizes the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. A PROTAC consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. The (S,R,S)-AHPC moiety is a potent and well-characterized ligand for the VHL E3 ligase. The this compound described herein serves as a versatile intermediate for the synthesis of PROTACs, where the C5 linker provides appropriate spacing between the VHL ligand and the target protein ligand.

Chemical Data Summary

Compound NameThis compound
Synonyms VHL ligand-linker conjugate
Molecular Formula C31H44N4O7S
Molecular Weight 616.77 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and methanol
Storage Store at -20°C for long-term stability.
Key Intermediates tert-butyl ((S)-1-(((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)carbonyl)-2,2-dimethylpropyl)carbamate (Boc-protected (S,R,S)-AHPC) (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide ((S,R,S)-AHPC amine)

Experimental Protocols

The synthesis of this compound is a multi-step process. The following protocol is a representative synthesis based on established chemical literature.

Part 1: Synthesis of (S,R,S)-AHPC Amine Intermediate

The synthesis of the core amine, (S,R,S)-AHPC, involves the coupling of three key fragments: (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine, and (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid (Boc-L-tert-Leucine).

Step 1a: Synthesis of tert-butyl (2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidine-1-carboxylate

  • To a solution of Boc-L-hydroxyproline (1.0 eq) in dichloromethane (B109758) (DCM, 0.1 M), add (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine (1.1 eq), 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate (B1210297)/hexanes gradient) to afford the title compound.

Step 1b: Deprotection of the Pyrrolidine Nitrogen

  • Dissolve the product from Step 1a in a 4 M solution of HCl in 1,4-dioxane (B91453) (10 volumes).

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture to dryness under reduced pressure to yield the hydrochloride salt of the deprotected pyrrolidine.

Step 1c: Coupling with Boc-L-tert-Leucine to form Boc-protected (S,R,S)-AHPC

  • To a solution of the product from Step 1b in DMF (0.1 M), add Boc-L-tert-Leucine (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl ((S)-1-(((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)carbonyl)-2,2-dimethylpropyl)carbamate.

Step 1d: Final Deprotection to Yield (S,R,S)-AHPC Amine

  • Dissolve the Boc-protected (S,R,S)-AHPC from Step 1c in a 4 M solution of HCl in 1,4-dioxane (10 volumes).

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture to dryness under reduced pressure to yield (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide as the hydrochloride salt.

Part 2: Synthesis of this compound

Step 2a: Amide Coupling with Adipic Acid Monomethyl Ester

  • To a solution of (S,R,S)-AHPC amine hydrochloride (1.0 eq) from Step 1d in DMF (0.1 M), add adipic acid monomethyl ester (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, methanol/DCM gradient) to yield the methyl ester of the final product.

Step 2b: Hydrolysis of the Methyl Ester

  • Dissolve the purified product from Step 2a in a mixture of tetrahydrofuran (B95107) (THF) and water (3:1, 0.1 M).

  • Add lithium hydroxide (B78521) (LiOH) (2.0 eq) and stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford this compound.

Visualizations

Synthesis Workflow

G cluster_part1 Part 1: Synthesis of (S,R,S)-AHPC Amine cluster_part2 Part 2: Attachment of C5 Linker Boc-L-hydroxyproline Boc-L-hydroxyproline Step_1a Step 1a: Amide Coupling (EDC, HOBt) Boc-L-hydroxyproline->Step_1a Amine_Fragment (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine Amine_Fragment->Step_1a Intermediate_1 Boc-protected Pyrrolidine Amide Step_1a->Intermediate_1 Step_1b Step 1b: Boc Deprotection (HCl/Dioxane) Intermediate_1->Step_1b Intermediate_2 Pyrrolidine Amine HCl Step_1b->Intermediate_2 Step_1c Step 1c: Amide Coupling (HATU, DIPEA) Intermediate_2->Step_1c Boc_tert_Leucine Boc-L-tert-Leucine Boc_tert_Leucine->Step_1c Boc_AHPC Boc-protected (S,R,S)-AHPC Step_1c->Boc_AHPC Step_1d Step 1d: Boc Deprotection (HCl/Dioxane) Boc_AHPC->Step_1d AHPC_Amine (S,R,S)-AHPC Amine HCl Step_1d->AHPC_Amine Step_2a Step 2a: Amide Coupling (HATU, DIPEA) AHPC_Amine->Step_2a Adipic_Acid_Monoester Adipic Acid Monomethyl Ester Adipic_Acid_Monoester->Step_2a Intermediate_3 (S,R,S)-AHPC-amido-C5-methyl ester Step_2a->Intermediate_3 Step_2b Step 2b: Ester Hydrolysis (LiOH) Intermediate_3->Step_2b Final_Product This compound Step_2b->Final_Product

Caption: Synthetic workflow for this compound.

PROTAC Mechanism of Action

G PROTAC PROTAC Molecule ((S,R,S)-AHPC-linker-Target Ligand) Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein of Interest Target_Protein->Ternary_Complex VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Recycling->PROTAC

Caption: General mechanism of action for a PROTAC molecule.

Application Notes and Protocols: Conjugation of (S,R,S)-AHPC-amido-C5-acid for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S,R,S)-AHPC-amido-C5-acid is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a C5 carboxylic acid linker. This moiety is a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This protocol details the chemical conjugation of the terminal carboxylic acid on the linker to a primary amine on a target-binding ligand, forming a complete PROTAC molecule. The most common and efficient method for this conjugation is via carbodiimide (B86325) chemistry, using EDC and an NHS ester intermediate.

Quantitative Data Summary

The efficacy of a PROTAC is determined by several key parameters, including the binding affinity of its constituent ligands and the degradation efficiency of the final conjugate. The following tables provide representative quantitative data for VHL-recruiting PROTACs.

Table 1: Representative Binding Affinities

Ligand Component Target Typical Kd (nM) Notes
(S,R,S)-AHPC Moiety VHL 50 - 200 Affinity for the E3 ligase is crucial for ternary complex formation.

| Target Warhead | Protein of Interest | 1 - 1000 | Affinity for the target protein can vary widely depending on the warhead. |

Table 2: Representative PROTAC Performance Metrics

Parameter Definition Typical Value Range Notes
DC50 Concentration for 50% degradation of the target protein. 0.1 - 100 nM A measure of PROTAC potency.

| Dmax | Maximum percentage of target protein degradation achieved. | > 80% | A measure of PROTAC efficacy. The "hook effect" can sometimes limit Dmax at very high concentrations. |

Experimental Workflow

The overall workflow involves the activation of the carboxylic acid on the this compound, followed by conjugation to the target ligand and subsequent purification of the final PROTAC molecule.

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Conjugation Reaction cluster_2 Step 3: Purification and Analysis A Dissolve this compound in anhydrous DMF B Add EDC and Sulfo-NHS A->B C Incubate at room temperature (30-60 min) B->C E Add activated NHS-ester solution to target ligand solution C->E Transfer activated linker D Prepare solution of amine-containing target ligand in reaction buffer (e.g., PBS pH 7.4) D->E F Incubate at room temperature (2-4 hours) or 4°C overnight E->F G Quench reaction (optional) F->G H Purify conjugate using Reverse-Phase HPLC G->H I Confirm product identity and purity via LC-MS and NMR H->I

Caption: Workflow for the EDC/NHS-mediated conjugation of this compound.

Detailed Experimental Protocol

This protocol describes the conjugation of this compound to a generic protein or small molecule containing a primary amine.

Materials and Reagents:

  • This compound

  • Target ligand with a primary amine (-NH2)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Hydroxylamine (B1172632) solution (optional, for quenching)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Protocol Steps:

1. Activation of this compound a. Prepare a 10 mM stock solution of this compound in anhydrous DMF. b. In a separate microfuge tube, prepare a fresh solution of 50 mM EDC and 100 mM Sulfo-NHS in anhydrous DMF or water. c. To activate the linker, mix the this compound solution with the EDC/Sulfo-NHS solution at a 1:1.2:1.5 molar ratio (Acid:EDC:Sulfo-NHS). d. Incubate the reaction mixture at room temperature for 30-60 minutes to form the NHS-ester intermediate.

2. Conjugation to Amine-Containing Target Ligand a. Dissolve the target ligand (e.g., protein, peptide) in a suitable reaction buffer. A common choice is PBS at pH 7.4. The concentration will depend on the specific ligand. b. Add the activated this compound-NHS ester solution from Step 1d to the target ligand solution. A 5- to 20-fold molar excess of the activated linker over the target amine is recommended to ensure efficient conjugation. c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The optimal time may need to be determined empirically. d. (Optional) Quench the reaction by adding hydroxylamine to a final concentration of 10-50 mM to hydrolyze any unreacted NHS-ester.

3. Purification of the PROTAC Conjugate a. Purify the reaction mixture using RP-HPLC. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid. b. Collect fractions and monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm). c. Pool the fractions containing the desired product.

4. Characterization and Storage a. Confirm the identity and purity of the final PROTAC conjugate using LC-MS to verify the expected molecular weight. b. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be performed. c. Lyophilize the pure fractions and store the final compound as a powder at -20°C or -80°C. For use, reconstitute in a suitable solvent like DMSO.

PROTAC Mechanism of Action

The resulting PROTAC molecule functions by forming a ternary complex between the target protein and the VHL E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC ((S,R,S)-AHPC Conjugate) VHL VHL E3 Ligase Complex PROTAC->VHL binds POI Target Protein of Interest PROTAC->POI binds Ternary Ternary Complex (VHL-PROTAC-POI) VHL->Ternary POI->Ternary Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI E2 ligase transfers Ub Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degraded Degraded Peptides Proteasome->Degraded results in

Caption: Signaling pathway for PROTAC-mediated target protein degradation via VHL recruitment.

Application Notes and Protocols for (S,R,S)-AHPC-amido-C5-acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-amido-C5-acid is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to selectively eliminate target proteins from cells. This molecule incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 5-carbon alkyl linker with a terminal carboxylic acid. This functionalized linker allows for the covalent attachment of a ligand that binds to a specific protein of interest (POI).

The resulting PROTAC hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system. By forming a ternary complex between the POI and the VHL E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This targeted protein degradation offers a powerful alternative to traditional inhibitors, enabling the study of protein function and providing potential therapeutic avenues for various diseases.

These application notes provide detailed protocols for utilizing a PROTAC synthesized with this compound to induce the degradation of a target protein in a cell culture setting. The protocols cover cell treatment, analysis of protein degradation, confirmation of the mechanism of action, and assessment of cellular viability.

Mechanism of Action

A PROTAC synthesized using this compound operates catalytically to induce the degradation of a target protein. The process begins with the PROTAC simultaneously binding to the protein of interest (POI) and the VHL E3 ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC to engage another POI molecule.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Protein Degradation Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-VHL Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ub_POI->PROTAC Release & Recycling Ub_POI->Proteasome Recognition

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The following table provides representative data for VHL-based PROTACs with varying linker lengths to illustrate the potential performance of a PROTAC synthesized using this compound.

PROTAC (Target-Linker-VHL Ligand)Cell LineTreatment Time (h)DC50 (nM)Dmax (%)
Target X - C3 Linker - AHPCCancer Cell Line A2415085
Target X - C5 Linker - AHPCCancer Cell Line A2425>95
Target X - C7 Linker - AHPCCancer Cell Line A248090
Target Y - C5 Linker - AHPCCancer Cell Line B1610>95

Experimental Protocols

A general workflow for evaluating a PROTAC involves treating cells, assessing protein degradation, confirming the mechanism of action, and evaluating the effect on cell viability.

Experimental_Workflow A Cell Culture & Seeding B PROTAC Treatment A->B C Cell Lysis B->C F Cell Viability Assay (MTT/XTT) B->F D Western Blotting for Protein Degradation C->D E Co-Immunoprecipitation for Ternary Complex C->E G Data Analysis (DC50, Dmax, IC50) D->G E->G F->G

Caption: General experimental workflow for PROTAC evaluation.

Protocol 1: Assessment of Protein Degradation by Western Blot

This protocol describes how to determine the extent of target protein degradation following treatment with a PROTAC.

Materials:

  • Cell culture medium and supplements

  • Multi-well cell culture plates

  • PROTAC stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-target protein, anti-loading control e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. Aspirate the medium from the cells and replace it with the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 4, 8, 16, or 24 hours) at 37°C.

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 10-15 minutes. Scrape the cells and collect the lysate in microcentrifuge tubes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and a loading control protein overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 2: Co-Immunoprecipitation to Confirm Ternary Complex Formation

This protocol is to verify the PROTAC's mechanism of action by demonstrating the formation of the POI-PROTAC-VHL ternary complex.[1]

Materials:

  • PROTAC and vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Non-denaturing lysis buffer

  • Antibody for immunoprecipitation (e.g., anti-VHL)

  • Isotype control antibody (e.g., Rabbit IgG)

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash buffer

  • Elution buffer or Laemmli sample buffer

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein.[1] Treat the cells with the PROTAC (at a concentration known to be effective) or vehicle control for 4-6 hours.[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold non-denaturing lysis buffer.[1] Incubate on ice for 30 minutes with occasional vortexing.[1] Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour. To the pre-cleared lysate, add the anti-VHL antibody or an isotype control IgG and incubate overnight at 4°C with rotation.[1]

  • Immune Complex Capture: Add Protein A/G beads to each sample and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.[1]

  • Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specific binding proteins.

  • Elution and Analysis: Elute the bound proteins by boiling the beads in Laemmli sample buffer.[1] Analyze the eluates by Western blotting, probing for the presence of the target protein and VHL. The presence of the target protein in the VHL immunoprecipitated sample from PROTAC-treated cells confirms the formation of the ternary complex.

Protocol 3: Cell Viability Assessment using MTT or XTT Assay

This protocol is to assess the effect of target protein degradation on cell proliferation and viability.

Materials:

  • 96-well cell culture plates

  • PROTAC stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC. Include a vehicle control. Incubate for a period relevant to the degradation kinetics and expected downstream effects (e.g., 24, 48, or 72 hours).

  • MTT/XTT Addition:

    • For MTT Assay: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.[2][3]

    • For XTT Assay: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the mixture to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450-500 nm for XTT).

  • Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of PROTAC that inhibits cell viability by 50%).

Troubleshooting

IssuePossible CauseSuggestion
No or poor protein degradation PROTAC concentration is too low or too high (Hook effect).Perform a dose-response experiment over a wide concentration range.
Incubation time is too short.Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours).
Target protein has a long half-life.Increase the incubation time.
The cell line does not express sufficient levels of VHL.Confirm VHL expression by Western blot.
Inconsistent Western blot results Uneven protein loading.Carefully perform protein quantification and ensure equal loading.
Poor antibody quality.Use a validated antibody for the target protein.
High background in Co-IP Insufficient washing.Increase the number of washes and/or the stringency of the wash buffer.
Non-specific antibody binding.Pre-clear the lysate and use an appropriate isotype control.
High variability in cell viability assay Uneven cell seeding.Ensure a single-cell suspension and proper mixing before seeding.
Edge effects in the 96-well plate.Avoid using the outer wells or fill them with PBS.

Conclusion

This compound is a valuable chemical tool for the synthesis of VHL-recruiting PROTACs. The protocols outlined in these application notes provide a comprehensive framework for researchers to effectively utilize these PROTACs to induce targeted protein degradation in cell culture and to characterize their biological effects. Careful optimization of experimental conditions, such as PROTAC concentration and treatment duration, is crucial for achieving robust and reproducible results.

References

Application Notes and Protocols for Designing a PROTAC with (S,R,S)-AHPC-amido-C5-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the design, synthesis, and evaluation of a Proteolysis Targeting Chimera (PROTAC) utilizing the (S,R,S)-AHPC-amido-C5-acid building block. This versatile reagent incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a flexible linker with a terminal carboxylic acid for facile conjugation to a warhead targeting a protein of interest (POI). These application notes will use the well-characterized bromodomain and extra-terminal domain (BET) protein BRD4 as an exemplary POI, with the widely-used inhibitor JQ1 as the warhead. Detailed protocols for the synthesis of a BRD4-targeting PROTAC, along with methodologies for its biophysical, cellular, and proteomic characterization, are provided.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically by hijacking the cell's natural ubiquitin-proteasome system.[3] A single PROTAC molecule can induce the degradation of multiple protein targets, leading to a more profound and durable pharmacological effect.[4]

A PROTAC is comprised of three key components:

  • A warhead that binds to the protein of interest (POI).

  • An E3 ligase ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the warhead and the E3 ligase ligand.[2]

By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of the POI.[5] This polyubiquitination marks the POI for degradation by the 26S proteasome.[6] The this compound is a ready-to-use chemical tool that provides the VHL E3 ligase ligand and a linker, simplifying the synthesis of VHL-based PROTACs.[4]

PROTAC Design and Synthesis

Overview of the Synthetic Strategy

The synthesis of a BRD4-targeting PROTAC using this compound involves a standard amide coupling reaction. The terminal carboxylic acid on the linker of this compound is activated and then reacted with an amine-functionalized version of the BRD4 inhibitor, JQ1.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product AHPC_acid This compound Coupling Amide Coupling (e.g., HATU, DIPEA) AHPC_acid->Coupling JQ1_amine JQ1-amine JQ1_amine->Coupling PROTAC BRD4-targeting PROTAC Coupling->PROTAC

Caption: Synthetic scheme for the PROTAC.

Detailed Synthetic Protocol

Materials:

  • This compound

  • JQ1-amine derivative (e.g., (+)-JQ1 amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC-grade solvents for purification (e.g., acetonitrile, water, TFA)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the JQ1-amine derivative (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Characterization of the PROTAC

A thorough characterization of the newly synthesized PROTAC is crucial to ensure its efficacy and mechanism of action. This involves a series of biophysical and cell-based assays.

Biophysical Characterization of Ternary Complex Formation

The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for efficient protein degradation.[5] Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for quantifying the binding affinities of the PROTAC to its individual partners and the stability of the ternary complex.

Table 1: Representative Biophysical Data for a BRD4-VHL PROTAC

ParameterDescriptionRepresentative Value
KD (PROTAC vs. BRD4) Binding affinity of the PROTAC to BRD4.1-50 nM
KD (PROTAC vs. VHL) Binding affinity of the PROTAC to the VHL E3 ligase complex.20-100 nM
KD (Ternary Complex) Binding affinity of BRD4 to the PROTAC-VHL complex.0.5-20 nM
Cooperativity (α) A measure of the stability gained from the interaction between the POI and the E3 ligase within the ternary complex. An α > 1 indicates positive cooperativity.5-50

Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To measure the binding kinetics and affinity of the binary and ternary complexes.

G Immobilize Immobilize Biotinylated VHL on Streptavidin Chip Binary1 Inject PROTAC (Determine K_D for PROTAC-VHL) Immobilize->Binary1 Step 1 Wash1 Wash Binary1->Wash1 Step 2 Binary2 Inject BRD4 (Confirm no direct binding to VHL) Wash1->Binary2 Step 3 Wash2 Wash Binary2->Wash2 Step 4 Ternary Inject BRD4 + PROTAC (Determine K_D for ternary complex) Wash2->Ternary Step 5 Regenerate Regenerate Chip Surface Ternary->Regenerate Step 6

Caption: SPR workflow for ternary complex analysis.

Materials:

  • SPR instrument (e.g., Biacore)

  • Streptavidin-coated sensor chip

  • Biotinylated VHL-ElonginB-ElonginC (VBC) complex

  • Recombinant BRD4 bromodomain (e.g., BD1 or BD2)

  • Synthesized PROTAC

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the biotinylated VBC complex onto the streptavidin sensor chip.

  • To measure the binary interaction between the PROTAC and VHL, inject a series of concentrations of the PROTAC over the chip surface and measure the binding response.

  • As a control, inject the BRD4 bromodomain alone to ensure it does not bind non-specifically to the VBC complex.

  • To measure ternary complex formation, inject a constant concentration of the PROTAC mixed with a series of concentrations of the BRD4 bromodomain.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).

  • Calculate the cooperativity factor (α) as the ratio of the KD of the PROTAC for VHL in the absence of BRD4 to the KD of the PROTAC for VHL in the presence of saturating BRD4.

Cellular Characterization of PROTAC Activity

The ultimate test of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context. This is typically assessed by measuring the decrease in POI levels after treating cells with the PROTAC.

Table 2: Representative Cellular Activity Data for a BRD4-VHL PROTAC

ParameterDescriptionRepresentative ValueCell Line
DC50 The concentration of PROTAC that induces 50% degradation of the target protein.1-100 nMHeLa, MDA-MB-231
Dmax The maximum percentage of protein degradation achievable with the PROTAC.>90%HeLa, MDA-MB-231
Cellular Permeability (Papp) Apparent permeability coefficient, often measured by PAMPA or Caco-2 assays.1-10 x 10-6 cm/sN/A

Protocol: Western Blotting for BRD4 Degradation

Objective: To quantify the dose-dependent degradation of BRD4.[6]

G Seed Seed Cells Treat Treat with PROTAC (Dose-response & Time-course) Seed->Treat Lyse Lyse Cells & Quantify Protein Treat->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibodies (Anti-BRD4, Anti-Loading Control) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect with ECL & Image Secondary_Ab->Detect Analyze Quantify Bands & Calculate DC50/Dmax Detect->Analyze

Caption: Western blot workflow for PROTAC evaluation.

Materials:

  • Human cell line expressing BRD4 (e.g., HeLa, MDA-MB-231)

  • Cell culture reagents

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 16-24 hours). Include a vehicle-only control.

  • To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

  • After treatment, wash cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE, transferring the separated proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the BRD4 signal to the loading control.

  • Plot the normalized BRD4 levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Global Proteomic Analysis

To assess the selectivity of the PROTAC, a global proteomic analysis can be performed using mass spectrometry. This experiment will identify any off-target proteins that are degraded upon PROTAC treatment.

Protocol: Quantitative Proteomics for Selectivity Profiling

Objective: To identify the on-target and off-target effects of the PROTAC across the entire proteome.

Procedure:

  • Treat cells with the PROTAC at a concentration of ~10x its DC50 value, alongside a vehicle control.

  • Harvest the cells, extract proteins, and digest them into peptides (e.g., with trypsin).

  • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

  • Combine the labeled peptide samples and analyze them by LC-MS/MS.

  • Process the mass spectrometry data to identify and quantify proteins.

  • Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated.

Signaling Pathway

The degradation of BRD4 by a PROTAC leads to the downregulation of its target genes, most notably the proto-oncogene MYC. This results in decreased cell proliferation and can induce apoptosis in cancer cells.

G PROTAC BRD4-PROTAC-VHL Ternary Complex Ub Ubiquitination PROTAC->Ub recruits Proteasome Proteasomal Degradation Ub->Proteasome BRD4 BRD4 Protein Proteasome->BRD4 degrades BRD4->Ub Chromatin Chromatin BRD4->Chromatin binds to MYC MYC Gene Transcription Chromatin->MYC activates Proliferation Cell Proliferation MYC->Proliferation promotes

Caption: PROTAC-mediated degradation of BRD4.

Conclusion

The this compound is a valuable building block for the efficient synthesis of VHL-recruiting PROTACs. By following the protocols outlined in these application notes, researchers can successfully design, synthesize, and characterize novel PROTACs for their protein of interest. The comprehensive evaluation of these molecules, from biophysical characterization to cellular activity and proteomic profiling, is essential for the development of potent and selective protein degraders for therapeutic and research applications.

References

Standard Operating Procedure for Handling (S,R,S)-AHPC-amido-C5-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and use of (S,R,S)-AHPC-amido-C5-acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, this chemical entity is instrumental in the design of heterobifunctional molecules aimed at targeted protein degradation. Adherence to these guidelines is crucial for ensuring experimental reproducibility, safety, and the integrity of the compound.

Chemical and Physical Properties

This compound serves as a linker-E3 ligase ligand conjugate, designed for the synthesis of PROTACs. Its structure incorporates a VHL ligand, which recruits the VHL E3 ubiquitin ligase, and a C5 acid linker, which allows for conjugation to a target protein ligand.

PropertyValueSource
Molecular Formula C29H40N4O6S[1]
Molecular Weight 572.72 g/mol [1]
CAS Number 2162120-87-6[1]
Appearance White to off-white powderGeneral observation for similar compounds
Solubility Soluble in DMSO (≥ 100 mg/mL)[1]
Storage (Powder) -20°C, sealed, away from moisture and light[1]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month (sealed, away from moisture and light)[2][3]

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs synthesized using this compound function by inducing the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system. The (S,R,S)-AHPC moiety binds to the VHL E3 ligase, while the other end of the PROTAC binds to the POI. This brings the POI and the E3 ligase into close proximity, facilitating the ubiquitination of the POI. Poly-ubiquitinated proteins are then recognized and degraded by the 26S proteasome.

PROTAC-mediated protein degradation pathway.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Ingestion: Do not eat, drink, or smoke while handling. Harmful if swallowed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Aseptically weigh the desired amount of powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Vortex briefly and/or sonicate to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2][3]

In Vitro Cell-Based Degradation Assay

This protocol outlines a general workflow for assessing the degradation of a target protein in cultured cells using a PROTAC synthesized from this compound.

Materials:

  • Cultured cells expressing the target protein of interest

  • Cell culture medium and supplements

  • This compound-based PROTAC stock solution

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

Workflow:

In_Vitro_Workflow start Start cell_seeding Seed cells in multi-well plates start->cell_seeding treatment Treat cells with PROTAC and vehicle control at various concentrations and time points cell_seeding->treatment cell_lysis Wash cells with PBS and lyse to extract proteins treatment->cell_lysis quantification Quantify protein concentration using BCA assay cell_lysis->quantification western_blot Perform SDS-PAGE and Western blotting quantification->western_blot analysis Analyze protein bands to determine degradation (DC50, Dmax) western_blot->analysis end End analysis->end

Workflow for in vitro protein degradation assay.

Detailed Procedure:

  • Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the PROTAC from the stock solution in cell culture medium. Treat the cells with the desired concentrations of the PROTAC. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest PROTAC concentration). Incubate for various time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to each well and incubate on ice to lyse the cells.

  • Protein Quantification: Collect the cell lysates and centrifuge to pellet cellular debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Incubate with a secondary antibody and detect the signal.

  • Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

In Vivo Studies

The in vivo administration of PROTACs requires careful formulation to ensure solubility and bioavailability.

Vehicle Formulation: A common vehicle for intraperitoneal (IP) or intravenous (IV) injection of VHL-based PROTACs is a solution of PBS containing 50% hydroxypropyl β-cyclodextrin. The specific formulation may need to be optimized based on the physicochemical properties of the final PROTAC molecule.

General Protocol:

  • Prepare the PROTAC in the chosen vehicle at the desired concentration.

  • Administer the PROTAC to the animal model (e.g., mice) via the chosen route (e.g., IP, IV, or oral gavage).

  • Include a vehicle control group.

  • At specified time points post-administration, collect tissues of interest.

  • Homogenize the tissues and prepare lysates for Western blot analysis to determine the extent of target protein degradation in vivo.

Data Presentation

Quantitative data from degradation experiments should be presented clearly to allow for easy comparison of different PROTACs or experimental conditions.

Table 2: Example of In Vitro Degradation Data

PROTAC CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC-XProtein ACell Line 15095
PROTAC-YProtein ACell Line 110085
PROTAC-XProtein ACell Line 27590

Note: The data in the table above is for illustrative purposes only and does not represent actual experimental results for a PROTAC derived from this compound.

Troubleshooting

  • Poor Solubility: If the final PROTAC exhibits poor solubility, consider using alternative linkers, modifying the target protein ligand, or exploring different formulation strategies for in vivo studies.

  • No Degradation Observed:

    • Confirm target engagement of the PROTAC.

    • Verify the expression of VHL in the cell line used.

    • Ensure the proteasome is active (a proteasome inhibitor like MG132 can be used as a negative control).

    • Optimize the linker length and attachment points.

  • "Hook Effect": At very high concentrations, PROTAC efficacy may decrease due to the formation of binary complexes (PROTAC-POI or PROTAC-VHL) that do not lead to a productive ternary complex. A full dose-response curve is necessary to identify the optimal concentration range.

By following these guidelines, researchers can effectively and safely handle this compound and utilize it for the rational design and evaluation of novel PROTACs for targeted protein degradation.

References

Application Notes and Protocols for Cellular Delivery of (S,R,S)-AHPC-amido-C5-acid-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the complete removal of the target protein. This document provides detailed application notes and protocols for the cellular delivery of a specific class of PROTACs: those based on the (S,R,S)-AHPC-amido-C5-acid scaffold, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Due to their molecular size and chemical properties, these PROTACs often exhibit poor cell permeability, necessitating advanced delivery strategies to achieve effective intracellular concentrations. These notes focus on nanoparticle-based delivery methods, which have shown significant promise in overcoming these limitations.

PROTAC Mechanism of Action

This compound-based PROTACs are heterobifunctional molecules. One end binds to the target protein of interest (POI), and the other end, featuring the (S,R,S)-AHPC moiety, binds to the VHL E3 ubiquitin ligase. This simultaneous binding event brings the POI and the E3 ligase into close proximity, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC This compound PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI for Degradation POI Degradation Proteasome->Degradation Results in

PROTAC-mediated protein degradation pathway.

Data Presentation: Illustrative Quantitative Data

The following tables summarize representative quantitative data for PROTACs delivered via nanoparticle formulations. Note that these values are illustrative and will vary depending on the specific PROTAC, target protein, cell line, and experimental conditions.

Table 1: Nanoparticle Formulation Characteristics

Formulation TypePROTAC ExampleAverage Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
Lipid Nanoparticles (LNPs) Generic VHL-based PROTAC100 - 150< 0.2> 85
Polymeric Nanoparticles (PLGA) ARV-825120 - 180< 0.25> 80

Table 2: Cellular Uptake and Protein Degradation

Cell LineFormulationPROTAC Conc. (nM)Uptake Efficiency (%)DC50 (nM)Dmax (%)
Breast Cancer (MCF7) LNP10060 - 7525 - 50> 90
Prostate Cancer (LNCaP) PLGA Nanoparticle10050 - 6550 - 100> 85
  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

Experimental Protocols

Protocol 1: Formulation of this compound-based PROTACs in Lipid Nanoparticles (LNPs)

This protocol describes a general method for encapsulating a hydrophobic PROTAC into LNPs using a microfluidic mixing method.

Materials:

  • This compound-based PROTAC

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol.

    • Combine the lipid stock solutions in a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid). The final total lipid concentration in ethanol should be around 10-25 mM.

  • PROTAC Solution Preparation:

    • Dissolve the this compound-based PROTAC in the lipid-ethanol solution. The concentration will need to be optimized based on the desired drug loading.

  • Aqueous Phase Preparation:

    • Prepare the aqueous phase using citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-PROTAC-ethanol solution into one syringe and the aqueous citrate buffer into another.

    • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of LNPs, encapsulating the PROTAC.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated PROTAC.

    • Concentrate the purified LNPs using a centrifugal filter device if necessary.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by lysing the LNPs with a detergent (e.g., Triton X-100) and measuring the PROTAC concentration using HPLC or LC-MS/MS.

LNP_Formulation_Workflow A 1. Prepare Lipid-PROTAC Solution in Ethanol C 3. Microfluidic Mixing A->C B 2. Prepare Aqueous Citrate Buffer (pH 4.0) B->C D 4. Self-Assembly of PROTAC-loaded LNPs C->D E 5. Dialysis against PBS (pH 7.4) D->E F 6. Characterization (DLS, LC-MS) E->F

Lipid Nanoparticle Formulation Workflow.
Protocol 2: Cellular Delivery and Western Blot Analysis of Target Protein Degradation

This protocol details the treatment of cells with the PROTAC formulation and the subsequent analysis of target protein levels by Western blot.

Materials:

  • Cultured cells expressing the target protein

  • Complete cell culture medium

  • PROTAC-loaded nanoparticles (from Protocol 1)

  • Vehicle control (empty nanoparticles)

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC-loaded nanoparticles. Include a vehicle control (empty nanoparticles) and an untreated control.

    • Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C.

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final 1x concentration and boil the samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]

Western_Blot_Workflow A 1. Cell Seeding and Treatment with PROTAC NPs B 2. Cell Lysis and Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Chemiluminescent Detection E->F G 7. Data Analysis (Quantify Degradation) F->G

Workflow for Western Blot Analysis.

Conclusion

The successful application of this compound-based PROTACs in a cellular context is highly dependent on overcoming their inherent delivery challenges. Nanoparticle-based formulations, such as lipid nanoparticles, offer a robust strategy to enhance cellular uptake and achieve the necessary intracellular concentrations for effective target protein degradation. The protocols provided herein offer a comprehensive guide for the formulation, delivery, and efficacy assessment of these promising therapeutic agents. Researchers are encouraged to adapt and optimize these protocols for their specific PROTAC and biological system of interest.

References

Application Notes and Protocols for Measuring (S,R,S)-AHPC-amido-C5-acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-amido-C5-acid is a critical chemical tool used in the field of targeted protein degradation. It incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a 5-carbon alkyl linker with a terminal carboxylic acid.[1] This structure makes it an ideal building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

A PROTAC is a heterobifunctional molecule designed to recruit a specific target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome. The "activity" of this compound is therefore determined by the efficacy of the final PROTAC molecule in which it is incorporated.

These application notes provide a comprehensive overview of the key assays and detailed protocols required to characterize the activity of a PROTAC synthesized using this compound. The workflow progresses from initial biochemical validation of VHL binding to cellular assays measuring target protein degradation and its downstream functional consequences.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and the VHL E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds PolyUb_POI Polyubiquitinated POI Ub Ubiquitin (Ub) Ub->PolyUb_POI Transfer mediated by Ternary Complex E1_E2 E1/E2 Enzymes Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments Degradation Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Culture & Treatment Seed cells and treat with serial dilutions of PROTAC. B 2. Cell Lysis Harvest cells and extract proteins using lysis buffer. A->B C 3. Protein Quantification Determine protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE Separate proteins by molecular weight. C->D E 5. Protein Transfer Transfer proteins from gel to a membrane (e.g., PVDF). D->E F 6. Immunoblotting Probe with primary antibodies (Target & Loading Control). E->F G 7. Detection Incubate with HRP-secondary antibody and add ECL substrate. F->G H 8. Imaging & Analysis Capture signal and quantify band intensities to calculate DC50. G->H Mechanistic_Validation cluster_logic Logic for Mechanistic Controls A PROTAC Treatment B Target Protein Degradation A->B C Co-treatment with Proteasome Inhibitor (e.g., MG132) B->C Test E Co-treatment with free VHL Ligand B->E Test D Degradation is RESCUED C->D Yes F Degradation is RESCUED E->F Yes

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (S,R,S)-AHPC-amido-C5-acid-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PROTACs constructed with the (S,R,S)-AHPC-amido-C5-acid E3 ligase ligand-linker conjugate. The (S,R,S)-AHPC moiety recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. For illustrative purposes, the following guide assumes the PROTAC is designed to target the Bromodomain-containing protein 4 (BRD4) , a common target for VHL-based degraders.

Frequently Asked Questions (FAQs)

Q1: I am observing little to no degradation of my target protein, BRD4. What are the most common initial causes?

Low or absent degradation is a frequent challenge in PROTAC-based experiments. The issue often stems from one or more of the following factors:

  • Suboptimal PROTAC Concentration: The concentration of the PROTAC may be too low to effectively induce ternary complex formation, or so high that it causes the "hook effect".[1][2]

  • Poor Cell Permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane to reach their intracellular target.[2]

  • Incorrect E3 Ligase Choice: The VHL E3 ligase may not be expressed at sufficient levels in your chosen cell line, or it may not be the optimal ligase for your target protein.[1][3]

  • Inefficient Ternary Complex Formation: Even if the PROTAC binds to BRD4 and VHL individually, it may not effectively bring them together into a stable and productive ternary complex (BRD4-PROTAC-VHL).[3]

  • Experimental Conditions: The incubation time may be too short, or the cell confluency and health may not be optimal.[1][3]

Q2: My dose-response curve for BRD4 degradation is bell-shaped. What is the "hook effect" and how can I address it?

The "hook effect" is a characteristic phenomenon of PROTACs where the degradation efficiency decreases at high concentrations.[1][2] This occurs because an excess of the PROTAC molecules leads to the formation of binary complexes (PROTAC-BRD4 or PROTAC-VHL) instead of the productive ternary complex (BRD4-PROTAC-VHL) that is required for ubiquitination and subsequent degradation.[1][4]

To address the hook effect:

  • Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration that gives the maximum degradation (Dmax) before the curve hooks back up.[1][5]

  • Use Optimal Concentrations: For subsequent experiments, use concentrations at or below the Dmax to ensure you are in the productive range for degradation.

Q3: How can I confirm that my this compound-BRD4 PROTAC is engaging BRD4 and VHL inside the cells?

Confirming target engagement is a critical step in troubleshooting. Here are some recommended approaches:

  • Western Blot Analysis: This is the most direct method to measure the degradation of BRD4. A dose-dependent decrease in the BRD4 protein band indicates successful degradation.[6][7]

  • Co-Immunoprecipitation (Co-IP): This technique can verify the formation of the ternary complex within the cells. By immunoprecipitating the VHL E3 ligase, you can then perform a Western blot to detect the presence of co-precipitated BRD4, which would confirm the PROTAC-mediated interaction.[8][9]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding.[10][11] An increase in the melting temperature of BRD4 in the presence of the PROTAC indicates direct binding.

Q4: I have confirmed target engagement, but degradation is still weak. Could ubiquitination be the problem?

Yes, even if a ternary complex forms, it may not be in a productive conformation for the E3 ligase to transfer ubiquitin to the target protein.

  • In-Cell Ubiquitination Assay: This assay can determine if BRD4 is being ubiquitinated in the presence of your PROTAC. This typically involves immunoprecipitating BRD4 and then performing a Western blot with an anti-ubiquitin antibody. An increase in the ubiquitination signal in PROTAC-treated cells (especially when the proteasome is inhibited with a compound like MG132) indicates successful ubiquitination.[12][13]

Q5: Could the issue be with my choice of cell line?

Absolutely. The choice of cell line is crucial for the success of a PROTAC experiment.

  • E3 Ligase Expression: Ensure that your chosen cell line expresses sufficient levels of VHL. You can verify this by Western blot or qPCR.[1] VHL is predominantly localized in the cytoplasm and nucleus, and its expression can be cell-cycle dependent.[14][15][16]

  • Target Protein Expression: The cell line must also express detectable levels of the target protein, BRD4.

  • Drug Efflux Pumps: Some cell lines have high expression of multidrug resistance pumps (like MDR1) that can actively transport the PROTAC out of the cell, reducing its intracellular concentration and efficacy.[17]

Data Presentation

The following table summarizes the reported degradation efficiencies for well-characterized VHL-based and CRBN-based BRD4 PROTACs in various cancer cell lines. This data can serve as a benchmark for your experiments.

PROTACE3 Ligase RecruitedTarget ProteinCell Line(s)DC₅₀DₘₐₓReference
ARV-771 VHLBRD2/3/4Castration-Resistant Prostate Cancer (CRPC)< 5 nM>90%[18][19]
MZ1 VHLBRD4 (preferential)HeLa, H661, H838~8-24 nM>90%[5][18]
Representative VHL-PROTAC VHLBRD4PC32.58 nM94%[20]
Representative VHL-PROTAC VHLBRD4EOL-1216 nM67%[20]
ARV-825 CRBNBRD4Burkitt's Lymphoma (BL), 22RV1, NAMALWA< 1 nM>95%[18]
dBET1 CRBNBRD4MV4-11~8 nM>95%[5]

Mandatory Visualizations

Here are diagrams illustrating key concepts and workflows relevant to your this compound-BRD4 PROTAC experiments.

PROTAC_MoA cluster_cell Cell PROTAC This compound -BRD4 PROTAC BRD4 BRD4 (Target Protein) PROTAC->BRD4 Binds VHL VHL (E3 Ligase) PROTAC->VHL Recruits TernaryComplex BRD4-PROTAC-VHL Ternary Complex BRD4->TernaryComplex VHL->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Induces Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Marks for Degradation BRD4 Degradation Proteasome->Degradation Results in

PROTAC Mechanism of Action (MoA).

Troubleshooting_Workflow Start Start: Low/No BRD4 Degradation Check_Degradation 1. Confirm Degradation (Western Blot) Start->Check_Degradation Degradation_Observed Degradation Confirmed Check_Degradation->Degradation_Observed Yes No_Degradation No Degradation Check_Degradation->No_Degradation No Success Degradation Achieved Degradation_Observed->Success Check_Concentration 2. Optimize Concentration (Dose-Response Curve) No_Degradation->Check_Concentration Check_Target_Engagement 3. Verify Target Engagement (CETSA / Co-IP) Check_Concentration->Check_Target_Engagement Optimized Check_Ubiquitination 4. Assess Ubiquitination (In-Cell Ubiquitination Assay) Check_Target_Engagement->Check_Ubiquitination Engagement Confirmed Check_Cell_Line 5. Evaluate Cell Line (VHL Expression, etc.) Check_Ubiquitination->Check_Cell_Line Ubiquitination Confirmed Check_Cell_Line->Success Cell line suitable

Systematic Troubleshooting Workflow.

BRD4_Signaling_Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Recruits & Activates Degradation BRD4 Degradation BRD4->Degradation RNAPolII RNA Polymerase II PTEFb->RNAPolII Phosphorylates Transcription Gene Transcription RNAPolII->Transcription Initiates Oncogenes Oncogenes (e.g., c-Myc, Bcl-2) Transcription->Oncogenes Upregulates Cell_Proliferation Cell Proliferation & Survival Oncogenes->Cell_Proliferation Promotes PROTAC This compound -BRD4 PROTAC PROTAC->BRD4 Targets Degradation->PTEFb Blocks Recruitment

Simplified BRD4 Signaling Pathway.

Experimental Protocols

Protocol 1: Western Blot for BRD4 Degradation

This protocol is used to quantify the reduction in BRD4 protein levels following PROTAC treatment.

Materials:

  • Cell Line: A human cancer cell line expressing BRD4 (e.g., MDA-MB-231, HeLa, THP-1).[6]

  • This compound-BRD4 PROTAC: Stock solution in DMSO.

  • Controls: DMSO (vehicle control), MG132 (proteasome inhibitor).

  • Reagents: Cell culture medium, PBS, RIPA lysis buffer with protease and phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, SDS-PAGE gels, PVDF or nitrocellulose membranes, TBST buffer, blocking buffer (5% non-fat milk or BSA in TBST), primary antibodies (anti-BRD4, anti-GAPDH or β-actin as loading control), HRP-conjugated secondary antibody, ECL substrate.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to be 70-80% confluent at the time of harvest. Allow cells to adhere overnight.[6]

  • PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 16-24 hours). Include a DMSO vehicle control.[2]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil samples. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[3]

  • Detection and Analysis: Develop the blot using an ECL substrate. Quantify band intensities using image analysis software. Normalize the BRD4 signal to the loading control and plot the percentage of remaining BRD4 protein against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.[3]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol verifies the PROTAC-induced interaction between BRD4 and VHL.

Materials:

  • Cell Line: e.g., MCF-7 or other cells expressing BRD4 and VHL.

  • PROTAC and Controls: this compound-BRD4 PROTAC, DMSO, MG132.

  • Reagents: Non-denaturing lysis buffer, primary antibodies (e.g., rabbit anti-VHL for IP, mouse anti-BRD4 for Western blot), rabbit IgG (isotype control), Protein A/G agarose (B213101) beads.[8]

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor like MG132 (10 µM) for 2-4 hours to prevent the degradation of the complex. Treat cells with the PROTAC (e.g., 100 nM) or DMSO for 4-6 hours.[8]

  • Cell Lysis: Lyse cells in ice-cold non-denaturing lysis buffer to preserve protein-protein interactions.[9]

  • Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.[8]

  • Immunoprecipitation:

    • To the pre-cleared lysate, add anti-VHL antibody (or an isotype control IgG).

    • Incubate overnight at 4°C on a rotator.

    • Add fresh Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.[8]

  • Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.[8]

  • Elution and Western Blot: Elute the captured proteins by boiling the beads in Laemmli sample buffer. Analyze the eluates by Western blot, probing the membrane with an anti-BRD4 antibody. A band for BRD4 in the VHL-IP lane from the PROTAC-treated sample (and absent in the control lanes) indicates the formation of the ternary complex.[8]

Protocol 3: In-Cell Ubiquitination Assay

This assay detects the ubiquitination of BRD4 following PROTAC treatment.

Materials:

  • Same as for Co-IP, with the addition of a primary anti-ubiquitin antibody.

Procedure:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor is crucial to allow the accumulation of ubiquitinated proteins.[13]

  • Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer) to denature protein complexes but preserve post-translational modifications.

  • Immunoprecipitation: Perform immunoprecipitation for BRD4 using an anti-BRD4 antibody as described in the Co-IP protocol.

  • Western Blot Analysis: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel.

  • Detection: Probe the Western blot membrane with an anti-ubiquitin antibody. A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates poly-ubiquitination of BRD4.[12][13]

References

Technical Support Center: Optimizing Linker Length for (S,R,S)-AHPC-amido-C5-acid-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length for (S,R,S)-AHPC-amido-C5-acid-based PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length critical for this compound-based PROTACs?

A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule with three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. In this case, the (S,R,S)-AHPC moiety recruits the von Hippel-Lindau (VHL) E3 ligase. The linker's primary function is to position the target protein and the E3 ligase in a way that facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1]

The length of the linker is a critical parameter that dictates the efficacy of a PROTAC.[1][2] An optimal linker length is necessary for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase. Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[2] Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC.

Q2: We are not observing any degradation of our target protein with our synthesized this compound-based PROTAC variants. What are the possible reasons?

Several factors could contribute to a lack of target protein degradation. A systematic approach to troubleshooting is recommended. Here are some potential issues to investigate:

  • Suboptimal Linker Length: The chosen linker lengths may be outside the optimal range for forming a productive ternary complex. It is advisable to synthesize and test a broader range of linker lengths.

  • Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, might be preventing it from efficiently crossing the cell membrane.

  • Incorrect Stereochemistry: The (S,R,S) stereochemistry of the AHPC moiety is critical for binding to the VHL E3 ligase. An incorrect epimer will be inactive.[3]

  • Compound Integrity: Verify the purity and structural integrity of your synthesized PROTAC using methods like LC-MS and NMR.[3]

  • "Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC:POI or PROTAC:E3 ligase) instead of the desired ternary complex, which can inhibit degradation. It is crucial to test a wide range of concentrations to identify the optimal window for degradation.

Q3: We are observing a "hook effect" with our PROTAC, where degradation efficiency decreases at higher concentrations. How can we address this?

The "hook effect" is a known phenomenon for PROTACs. At excessively high concentrations, the PROTAC can independently saturate both the target protein and the E3 ligase, leading to the formation of non-productive binary complexes. This prevents the formation of the required ternary complex and reduces degradation efficiency. The solution is to perform a full dose-response curve with a wide range of concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration window that promotes ternary complex formation and subsequent degradation.

Q4: How can we confirm that our PROTAC is inducing ubiquitination of the target protein?

If you suspect that the ubiquitination step is failing, you can directly measure it. A common method is immunoprecipitation (IP) followed by Western blotting. Treat cells with your PROTAC and a proteasome inhibitor (to allow the ubiquitinated protein to accumulate). Then, lyse the cells and perform an IP for your target protein. Run the immunoprecipitated sample on a Western blot and probe with an anti-ubiquitin antibody. A "smear" or ladder of high-molecular-weight bands indicates poly-ubiquitination of your target protein.[3]

Troubleshooting Guides

Problem 1: No or low degradation of the target protein.

This is a common challenge in PROTAC development. Follow this troubleshooting workflow to diagnose the issue:

Troubleshooting_Workflow cluster_synthesis Synthesis/Compound Issues cluster_biophysical Biophysical/Biochemical Issues cluster_cellular Cellular Issues start Start: No/Low Degradation check_compound 1. Verify Compound Integrity (LC-MS, NMR) start->check_compound check_binding 2. Confirm Binary Binding (SPR, ITC, FP) check_compound->check_binding Compound OK check_ternary 3. Assess Ternary Complex Formation (NanoBRET, TR-FRET) check_binding->check_ternary Binding Confirmed check_ubiquitination 4. Measure Target Ubiquitination (IP-Western) check_ternary->check_ubiquitination Ternary Complex Forms check_permeability 5. Evaluate Cell Permeability (Cellular uptake assays) check_ubiquitination->check_permeability Ubiquitination Occurs optimize_linker 6. Synthesize & Test Different Linker Lengths check_permeability->optimize_linker Permeability Adequate

Caption: Troubleshooting workflow for PROTACs with no or low degradation activity.

Problem 2: Difficulty in synthesizing this compound-based PROTACs with varying linker lengths.

A modular synthetic approach is often the most efficient way to generate a library of PROTACs with different linker lengths.

Synthesis_Workflow start Start: Synthesize PROTAC Library synth_linker 1. Synthesize Amido-Alkyl-Acid Linkers of Varying Lengths (e.g., C3, C5, C7) start->synth_linker couple_ahpc 2. Couple (S,R,S)-AHPC to Linkers synth_linker->couple_ahpc couple_warhead 3. Couple AHPC-Linker to Target Ligand (Warhead) couple_ahpc->couple_warhead purify 4. Purify and Characterize Final PROTACs (HPLC, LC-MS, NMR) couple_warhead->purify end PROTAC Library Ready for Testing purify->end

Caption: A modular workflow for the synthesis of a PROTAC library with varying linker lengths.

Data Presentation

The following table presents hypothetical, yet representative, data for a series of (S,R,S)-AHPC-amido-C-acid-based PROTACs targeting BRD4, with varying alkyl linker lengths. This data illustrates the impact of linker length on degradation potency (DC50) and efficacy (Dmax).

PROTAC CandidateLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-1Amido-C3-acid3>1000<10
PROTAC-2 Amido-C5-acid 5 50 >95
PROTAC-3Amido-C7-acid715085
PROTAC-4Amido-C9-acid950060
PROTAC-5Amido-C11-acid11>1000<20

Data is illustrative and intended to demonstrate the typical relationship between linker length and PROTAC performance.

Experimental Protocols

Protocol 1: General Synthesis of this compound-based PROTACs

This protocol describes a general method for the synthesis of an this compound-based PROTAC, which can be adapted for other linker lengths.

Materials:

  • (S,R,S)-AHPC hydrochloride

  • Amido-C5-acid linker with a protected carboxylic acid (e.g., Boc-protected)

  • Target protein ligand (warhead) with a suitable amine functionality

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Coupling of (S,R,S)-AHPC to the linker:

    • Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected amido-C5-acid linker in DMF.

    • Add HATU, HOBt, and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction and purify the product by flash column chromatography.

  • Deprotection of the carboxylic acid:

    • Dissolve the purified (S,R,S)-AHPC-amido-C5-Boc product in a solution of TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the this compound linker.

  • Coupling of the AHPC-linker to the warhead:

    • Dissolve the this compound and the amine-containing warhead in DMF.

    • Add HATU and DIPEA and stir at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC molecule.

    • Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[4]

Protocol 2: Western Blot Analysis for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[4]

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with increasing concentrations of the PROTAC for a set time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein lysate via SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody conjugated to HRP and visualize using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify band density to determine the extent of protein degradation.

    • From this data, calculate the DC50 (concentration at which 50% degradation occurs) and Dmax (maximum percentage of degradation).[4]

Protocol 3: Immunoprecipitation (IP) for Ubiquitination

This protocol is for detecting the ubiquitination of the target protein.[3]

Methodology:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing IP lysis buffer containing protease inhibitors and a deubiquitinase (DUB) inhibitor.

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G beads.

    • Incubate the cleared lysate with an antibody against your target protein overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complex.

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Western Blot Analysis:

    • Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

    • Run the eluate on an SDS-PAGE gel and transfer it to a membrane.

    • Probe the membrane with a primary antibody against Ubiquitin. A high-molecular-weight smear indicates poly-ubiquitination of your target protein.

References

(S,R,S)-AHPC-amido-C5-acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for solubility issues related to (S,R,S)-AHPC-amido-C5-acid, a von Hippel-Lindau (VHL) E3 ligase ligand used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a C5 acid linker.[1][2] Its primary application is in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins through the ubiquitin-proteasome system.[3][4] The terminal carboxylic acid on the linker allows for covalent attachment to a ligand that binds to the target protein of interest.[5]

Q2: What are the known solubility properties of this compound?

A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[2] One supplier reports a solubility of 100 mg/mL in DMSO, which may require ultrasonication to fully dissolve.[2] However, like many PROTAC building blocks and final PROTAC molecules, it is expected to have low aqueous solubility due to its high molecular weight and lipophilicity, placing it in the "beyond Rule of Five" chemical space.[6]

Q3: Why do I observe precipitation when diluting my DMSO stock of this compound or the resulting PROTAC in aqueous buffers or cell culture media?

A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[7] It occurs due to the rapid change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous environment where the compound's solubility is significantly lower.[7] This can lead to inaccurate experimental results and reduced efficacy in cell-based assays.[7]

Q4: What is the importance of the (S,R,S) stereochemistry?

A4: The specific (S,R,S) stereochemistry of the arylhydroxyproline (AHPC) core is critical for its high-affinity binding to the VHL E3 ligase.[5] Any alteration to this stereochemistry can dramatically reduce or completely abolish its ability to recruit VHL, rendering the resulting PROTAC inactive.[5]

Troubleshooting Guides

Issue 1: Precipitate Formation During Stock Solution Preparation

Symptoms:

  • Visible solid particles in the DMSO stock solution, even after vortexing.

  • Inconsistent results in downstream applications.

Possible Causes:

  • The compound has not fully dissolved.

  • The DMSO may have absorbed moisture, reducing its solvating power.

Solutions:

  • Ultrasonication: Place the vial in an ultrasonic bath for 5-15 minutes to aid dissolution.[2]

  • Gentle Heating: Warm the solution to 37°C for 5-10 minutes.[8]

  • Use Fresh DMSO: Use freshly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can significantly impact the solubility of hydrophobic compounds.[8][9][10]

Issue 2: Immediate Precipitation Upon Dilution in Aqueous Media

Symptoms:

  • Cloudiness or visible precipitate forms instantly when the DMSO stock is added to buffers (e.g., PBS) or cell culture media.

Possible Causes:

  • The final concentration exceeds the aqueous solubility limit.

  • Rapid solvent exchange causes the compound to crash out of solution.

  • The temperature of the aqueous medium is too low.

Solutions:

  • Optimize Final Concentration: Keep the final DMSO concentration in your assay below 0.5%, and ideally below 0.1%, to minimize solvent effects on cells and solubility.[7]

  • Stepwise Dilution: Instead of a direct large dilution, perform a serial dilution. For example, first, dilute the concentrated DMSO stock into a smaller volume of pre-warmed (37°C) media or buffer, then add this intermediate dilution to the final volume.[7]

  • Slow Addition with Agitation: Add the DMSO stock dropwise to the aqueous solution while gently vortexing or stirring to allow for more gradual solvent mixing.[7]

  • Pre-warmed Media: Always use media or buffers pre-warmed to 37°C, as solubility generally increases with temperature.[7][11]

Issue 3: Delayed Precipitation in Cell Culture

Symptoms:

  • The culture medium appears clear initially, but a precipitate forms after several hours or days of incubation.

Possible Causes:

  • Media Evaporation: Over time, evaporation can increase the compound's effective concentration beyond its solubility limit.[7][11]

  • Temperature Fluctuations: Removing plates from the incubator frequently can cause temperature cycling, affecting solubility.[7][11]

  • Interaction with Media Components: The compound may interact with salts, proteins (e.g., in FBS), or other components in the media, forming insoluble complexes.[7]

Solutions:

  • Maintain Humidity: Ensure proper humidification in the incubator and use plates with low-evaporation lids.[7][11]

  • Minimize Handling: Reduce the time that culture vessels are outside the stable incubator environment.

  • Reduce Serum Concentration: If the experimental design allows, try reducing the percentage of fetal bovine serum (FBS) during the treatment period.

  • Consider Alternative Media: If precipitation persists, trying a different basal media formulation might resolve the issue.[7]

Quantitative Data and Formulation Strategies

For experiments requiring higher concentrations or for in vivo studies, co-solvents and formulation agents can be employed to enhance solubility.

Table 1: Solubility Data for this compound and Formulation Examples for Similar VHL Ligands

Compound/FormulationSolvent/VehicleSolubilityNotes
This compound DMSO100 mg/mLUltrasonic assistance may be required.[2]
VHL Ligand Formulation 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLClear solution. Suitable for in vivo use.[8][10]
VHL Ligand Formulation 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLClear solution after sonication. SBE-β-CD is a solubilizing cyclodextrin.[8][10]
VHL Ligand Formulation 3 10% DMSO, 90% Corn Oil≥ 2.08 mg/mLClear solution. Suitable for oral or IP administration.[8][10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution
  • Weigh the Compound: Accurately weigh out the desired amount of this compound (Molecular Weight: 572.72 g/mol ).

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolve: Vortex the solution thoroughly. If particulates remain, sonicate the vial for 10-15 minutes or warm it gently to 37°C until the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparing Working Solutions for Cellular Assays
  • Pre-warm Media: Warm your complete cell culture medium to 37°C.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your 10 mM stock solution in DMSO to a lower concentration (e.g., 1 mM).

  • Final Dilution: While gently vortexing the pre-warmed media, add the required volume of your DMSO stock to achieve the final desired concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

experimental_workflow Workflow for Preparing this compound for Cellular Assays cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cellular Assay weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate (37°C) add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store dilute_stock Dilute DMSO Stock store->dilute_stock warm_media Pre-warm Media (37°C) add_to_media Add to Media (Vortexing) warm_media->add_to_media dilute_stock->add_to_media inspect Visually Inspect add_to_media->inspect add_to_cells Add to Cells inspect->add_to_cells

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_flowchart Troubleshooting Precipitation of this compound start Precipitation Observed q1 When does it occur? start->q1 stock_prep During Stock Prep q1->stock_prep Stock Prep aq_dilution Upon Aqueous Dilution q1->aq_dilution Dilution incubation During Incubation q1->incubation Incubation sol_stock Solution: - Use fresh, anhydrous DMSO - Sonicate and/or warm gently - Ensure complete dissolution stock_prep->sol_stock sol_dilution Solution: - Lower final concentration - Use pre-warmed media - Perform stepwise dilution - Add stock slowly with agitation aq_dilution->sol_dilution sol_incubation Solution: - Check incubator humidity - Minimize temperature fluctuations - Reduce serum concentration - Consider co-solvent formulation incubation->sol_incubation

Caption: Logical flowchart for troubleshooting precipitation issues.

protac_pathway PROTAC Mechanism of Action cluster_protac PROTAC Molecule vhl_ligand (S,R,S)-AHPC- amido-C5-acid linker Linker vhl_ligand->linker vhl_e3 VHL E3 Ligase vhl_ligand->vhl_e3 binds poi_ligand Target Ligand linker->poi_ligand poi Protein of Interest (POI) poi_ligand->poi binds ternary Ternary Complex (POI-PROTAC-VHL) vhl_e3->ternary poi->ternary poly_ub Poly-ubiquitination of POI ternary->poly_ub ub Ubiquitin (from E2) ub->ternary recruited proteasome Proteasome poly_ub->proteasome recognized by degradation POI Degradation proteasome->degradation

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

References

Technical Support Center: Enhancing Ternary Complex Formation with (S,R,S)-AHPC-amido-C5-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S,R,S)-AHPC-amido-C5-acid. This resource is designed for researchers, scientists, and drug development professionals utilizing this versatile VHL E3 ligase ligand-linker conjugate in their Proteolysis Targeting Chimera (PROTAC) research. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments in targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase conjugated to a 5-carbon alkyl linker with a terminal carboxylic acid. Its primary application is as a building block for the synthesis of PROTACs.[1] The (S,R,S)-AHPC moiety serves to recruit the VHL E3 ligase, while the terminal carboxylic acid allows for the covalent attachment of a ligand for a specific protein of interest, thereby creating a heterobifunctional degrader molecule.

Q2: What is the significance of the (S,R,S) stereochemistry?

A2: The stereochemistry of the AHPC core is critical for its binding to the VHL E3 ligase. The (S,R,S) configuration is the active conformation that ensures high-affinity binding to the VHL protein, which is an essential first step in the formation of a productive ternary complex for subsequent target protein degradation. The corresponding (S,S,S) stereoisomer is often used as a negative control in experiments as it does not bind to VHL.

Q3: How does the C5-acid linker influence PROTAC performance?

A3: The linker plays a crucial role in the efficacy of a PROTAC by influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase).[2] A C5 alkyl linker provides a moderate degree of flexibility and length, which can be optimal for inducing favorable protein-protein interactions between the target protein and VHL. However, linker optimization is often an empirical process, and the ideal linker length and composition can vary depending on the specific target protein and its ligand.[3]

Q4: What are the key steps in the mechanism of action of a PROTAC synthesized with this compound?

A4: A PROTAC synthesized using this compound functions by hijacking the cell's ubiquitin-proteasome system. The key steps are:

  • The PROTAC simultaneously binds to the target protein (via the warhead) and the VHL E3 ligase (via the AHPC moiety).

  • This binding event forms a ternary complex, bringing the target protein and the E3 ligase into close proximity.

  • Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein.

  • The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.

  • The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and evaluation of PROTACs utilizing this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low PROTAC Synthesis Yield Inefficient amide coupling reaction.Optimize coupling reagents (e.g., HATU, HBTU/HOBt) and reaction conditions (temperature, time). Ensure all reagents are anhydrous. Purify the final compound using HPLC.
Degradation of starting materials.Check the purity and stability of this compound and the target protein ligand. Store reagents under recommended conditions.
No or Poor Target Protein Degradation Poor Cell Permeability: The PROTAC may not be efficiently crossing the cell membrane.[4]Modify the PROTAC structure to improve physicochemical properties (e.g., by introducing more rigid or polar elements in the linker, though this would require a different starting linker). Use cell lines with higher expression of relevant transporters.
Inefficient Ternary Complex Formation: The linker may be too short or too rigid, preventing a productive interaction between the target protein and VHL.Synthesize PROTACs with different linker lengths and compositions to identify an optimal geometry for ternary complex formation.
Low E3 Ligase Expression: The chosen cell line may have low endogenous levels of VHL.Confirm VHL expression in your cell line by Western Blot or qPCR. Select a cell line with robust VHL expression.
"Hook Effect": At high concentrations, the PROTAC can form binary complexes (PROTAC-Target or PROTAC-VHL) which are not productive for degradation, leading to a decrease in degradation at higher doses.Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.
Off-Target Effects The target protein ligand (warhead) may not be sufficiently selective.Use a more selective warhead for your protein of interest.
The PROTAC may be inducing the degradation of other proteins through non-specific interactions.Perform proteomic profiling (e.g., using mass spectrometry) to identify off-target proteins. Redesign the PROTAC to improve selectivity.
Inconsistent Results in Degradation Assays Variability in cell culture conditions (cell density, passage number).Standardize cell culture protocols. Use cells within a consistent passage number range.
Instability of the PROTAC in culture media.Assess the stability of your PROTAC in cell culture media over the time course of the experiment.

Data Presentation

The following table provides representative quantitative data for a hypothetical PROTAC, "Degrader-X," synthesized using this compound and a ligand for a target protein (e.g., a bromodomain). These values are based on typical data for effective VHL-recruiting PROTACs and are for illustrative purposes.[5][6][7][8]

Parameter Description Value Technique
KD (Binary: Degrader-X to VHL) Dissociation constant for the binding of Degrader-X to the VHL E3 ligase.80 nMSurface Plasmon Resonance (SPR)
KD (Binary: Degrader-X to Target) Dissociation constant for the binding of Degrader-X to the target protein.150 nMIsothermal Titration Calorimetry (ITC)
KD (Ternary: VHL-Degrader-X-Target) Dissociation constant for the formation of the ternary complex.15 nMSurface Plasmon Resonance (SPR)
Cooperativity (α) A measure of the favorable interaction between the target protein and VHL within the ternary complex (α = KD binary / KD ternary). An α > 1 indicates positive cooperativity.5.3Calculated from SPR data
DC50 The concentration of Degrader-X required to degrade 50% of the target protein in cells.25 nMWestern Blot
Dmax The maximum percentage of target protein degradation achieved.>90%Western Blot

Experimental Protocols

PROTAC Synthesis via Amide Coupling

This protocol describes the general procedure for coupling this compound to an amine-containing target protein ligand.

Materials:

  • This compound

  • Amine-functionalized target protein ligand ("warhead")

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine-functionalized warhead (1.0-1.2 equivalents), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water.

  • Purify the crude product by reverse-phase preparative HPLC.

  • Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Ternary Complex Formation Assay by Surface Plasmon Resonance (SPR)

This protocol outlines a method to measure the kinetics and affinity of ternary complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified, biotinylated VHL-EloB-EloC (VBC) complex

  • Purified target protein

  • Synthesized PROTAC

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the biotinylated VBC complex onto a streptavidin-coated sensor chip.

  • Binary Binding Analysis:

    • Inject a series of concentrations of the PROTAC over the VBC-immobilized surface to determine the binary binding affinity (KD) and kinetics (kon, koff).

    • In a separate experiment, if possible, immobilize the target protein and inject the PROTAC to determine the other binary KD.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the VBC-immobilized surface.

    • The increased binding response compared to the PROTAC alone indicates ternary complex formation.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ternary KD and kinetic parameters.

    • Calculate the cooperativity factor (α) as the ratio of the binary KD (PROTAC to VHL) to the ternary KD.

Cellular Protein Degradation Assay by Western Blot

This protocol describes how to assess the ability of a PROTAC to induce the degradation of a target protein in cells.

Materials:

  • Cell line expressing the target protein and VHL

  • Cell culture reagents

  • Synthesized PROTAC and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western Blotting apparatus

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Load equal amounts of total protein per lane on an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with the primary antibody for the target protein.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the primary antibody for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.

Visualizations

PROTAC_Mechanism PROTAC This compound based PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_Complex Binds Target_Protein Target Protein Target_Protein->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ternary_Complex->PROTAC Released Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruited Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow Synthesis PROTAC Synthesis (Amide Coupling) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Biophysical_Assays Biophysical Characterization (SPR, ITC) Purification->Biophysical_Assays Binary & Ternary Binding Cellular_Assays Cellular Degradation Assay (Western Blot) Purification->Cellular_Assays Degradation Potency Data_Analysis Data Analysis (Kd, DC50, Dmax) Biophysical_Assays->Data_Analysis Cellular_Assays->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization Optimization->Synthesis Iterative Design

Caption: PROTAC Development Workflow.

Troubleshooting_Logic cluster_synthesis Synthesis Start No Target Degradation Check_Compound Verify PROTAC Integrity (LC-MS, NMR) Start->Check_Compound Check_Binding Confirm Binary Binding (SPR, ITC) Check_Compound->Check_Binding If Compound OK Synthesis Re-synthesize & Purify Check_Compound->Synthesis If Compound Impure Check_Ternary Assess Ternary Complex Formation (SPR, TR-FRET) Check_Binding->Check_Ternary If Binding Confirmed Redesign Redesign PROTAC (Linker, Warhead) Check_Binding->Redesign If No Binding Check_Permeability Evaluate Cell Permeability (PAMPA, Caco-2) Check_Ternary->Check_Permeability If Ternary Forms Check_Ternary->Redesign If No Ternary Formation Check_Hook Investigate Hook Effect (Wide Dose-Response) Check_Permeability->Check_Hook If Permeable Check_Hook->Redesign If Hook Effect Observed

Caption: Troubleshooting Workflow.

References

stability of (S,R,S)-AHPC-amido-C5-acid in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and handling of (S,R,S)-AHPC-amido-C5-acid. The following information is designed to help you anticipate and troubleshoot potential stability issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a key building block in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound should be stored as a solid at -20°C, protected from moisture and light.[1][2] Stock solutions, typically in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3][4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q3: What are the potential stability liabilities of this compound under experimental conditions?

A3: The molecule contains several functional groups that could be susceptible to degradation under certain conditions. These include an amide bond, a carboxylic acid, and a thiazole (B1198619) ring. The amide bond can undergo hydrolysis, especially under strong acidic or basic conditions.[5][6] The thiazole ring, while generally stable, can be susceptible to oxidation and photodegradation, particularly in the presence of aryl substituents.[7][8][9]

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the aqueous medium. The final concentration of DMSO should be kept low to avoid affecting the experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of activity of this compound or PROTAC in cell-based assays. Degradation of the compound in the cell culture medium.Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize the exposure of the compound to the medium before adding it to the cells. Consider performing a time-course experiment to assess the stability of the compound in your specific cell culture medium.
Inconsistent results in biochemical assays. Hydrolysis of the amide bond in the linker.Maintain a neutral pH for your buffers. Avoid prolonged incubation at elevated temperatures. If the assay requires acidic or basic conditions, consider minimizing the incubation time or running the experiment at a lower temperature.
Formation of unexpected byproducts during PROTAC synthesis or storage. Oxidation of the thiazole ring.Store the compound and its solutions protected from light and air. Consider purging solutions with an inert gas like nitrogen or argon before sealing and storing.
Precipitation of the compound in aqueous buffers. Low aqueous solubility.Prepare a high-concentration stock solution in DMSO. Ensure the final concentration of DMSO in the aqueous buffer is low and does not exceed the tolerance of your assay. Sonication may aid in dissolving the compound.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in separate microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3][4]

Protocol 2: General Handling in Aqueous Buffers
  • Procedure:

    • Thaw a single aliquot of the DMSO stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in the pre-warmed aqueous buffer (e.g., PBS, cell culture medium).

    • Mix thoroughly by gentle vortexing or inversion.

    • Use the freshly prepared solution immediately for your experiment.

    • Avoid storing the diluted aqueous solution for extended periods.

Visualizations

experimental_workflow Experimental Workflow for Using this compound cluster_prep Preparation cluster_exp Experiment A Weigh this compound B Dissolve in Anhydrous DMSO A->B C Aliquot Stock Solution B->C D Store at -20°C / -80°C C->D E Thaw Single Aliquot D->E Start of Experiment F Dilute in Aqueous Buffer E->F G Immediate Use in Assay F->G

Caption: A typical experimental workflow for the preparation and use of this compound.

degradation_pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation A This compound B Amide Bond Cleavage A->B Strong Acid/Base D Thiazole Ring Oxidation A->D Oxidizing Agents F UV Light Exposure A->F Light Exposure C Carboxylic Acid + Amine Fragments B->C E Formation of Sulfoxide/Sulfone D->E G Thiazole Ring Cleavage F->G

Caption: Potential degradation pathways for this compound under various experimental stressors.

References

Technical Support Center: Addressing Resistance to VHL-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting resistance to Von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimeras (PROTACs). The following sections are structured in a question-and-answer format to directly address common issues encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Guide

Part A: Intrinsic Resistance (Initial Lack of Degradation)

Q1: My VHL-based PROTAC is not degrading my protein of interest (POI). What are the initial troubleshooting steps?

A1: When a VHL-based PROTAC fails to induce degradation, a systematic evaluation is required to identify the point of failure. The primary steps involve verifying the integrity of the experimental system, confirming the formation of the necessary ternary complex, and assessing the subsequent ubiquitination of the target protein.

A logical workflow is essential. Start by confirming the identity and purity of your PROTAC. Then, ensure the target protein and VHL are expressed in your cellular model. The next critical step is to verify target engagement and ternary complex formation. If the complex forms but degradation is absent, the issue may lie with the ubiquitination and proteasome machinery.

dot

Troubleshooting_Workflow cluster_Start Initial Checks cluster_Mechanism Mechanism of Action cluster_Conclusion Potential Causes Start No POI Degradation Observed CheckPROTAC Verify PROTAC Integrity (Purity, Stability) Start->CheckPROTAC CheckCells Confirm POI & VHL Expression in Cells CheckPROTAC->CheckCells TargetEngagement Assess Target Engagement (e.g., CETSA) CheckCells->TargetEngagement Result1 Poor PROTAC Quality or Cell Model Issue CheckCells->Result1 No TernaryComplex Confirm Ternary Complex (POI-PROTAC-VHL) (e.g., Co-IP, NanoBRET) TargetEngagement->TernaryComplex Engagement OK? Result2 No Target Binding TargetEngagement->Result2 No Ubiquitination Assess POI Ubiquitination (e.g., in-vitro assay) TernaryComplex->Ubiquitination Complex Forms? Result3 Inefficient Ternary Complex Formation TernaryComplex->Result3 No Proteasome Check Proteasome Activity (e.g., MG132 control) Ubiquitination->Proteasome Ubiquitination Occurs? Result4 Impaired Ubiquitination Ubiquitination->Result4 No Result5 Proteasome Dysfunction Proteasome->Result5 No

Caption: Troubleshooting workflow for a non-functional VHL-based PROTAC.

Q2: How can I confirm the formation of the crucial POI-PROTAC-VHL ternary complex?

A2: Formation of the ternary complex is the pivotal event in PROTAC-mediated degradation.[1] Several biophysical and cellular assays can be used to confirm and quantify this interaction.[][3]

  • Co-Immunoprecipitation (Co-IP): This is a standard technique to verify the complex formation in a cellular context.[4] By immunoprecipitating the E3 ligase (VHL), you can subsequently use Western blotting to detect the presence of the co-precipitated POI, which would only occur if the PROTAC has successfully bridged the two.[4]

  • NanoBRET/FRET Assays: Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful, live-cell techniques to measure protein-protein interactions in real-time.[5][6] These assays provide quantitative data on the formation and stability of the ternary complex inside the cell.[3][5]

  • Surface Plasmon Resonance (SPR): This in-vitro technique provides detailed kinetic information about the binding and dissociation of the PROTAC to both the POI and VHL, and can measure the stability of the fully formed ternary complex.[]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic data on ternary complex stability.[7]

Q3: My ternary complex forms, but I still don't see degradation. What's the next step?

A3: If ternary complex formation is confirmed, the bottleneck likely lies downstream in the ubiquitin-proteasome system (UPS).

  • Assess Ubiquitination: The next logical step is to determine if the POI is being ubiquitinated. This can be directly tested using an in-vitro ubiquitination assay with purified E1, E2, VHL-E3 ligase complex, ubiquitin, ATP, your POI, and the PROTAC.[8][9] Western blotting for the POI should reveal higher molecular weight smears or bands corresponding to poly-ubiquitinated species.

  • Check Proteasome Function: Ensure the proteasome is active in your cells. A standard control is to co-treat cells with your PROTAC and a proteasome inhibitor like MG132. If the PROTAC is working, inhibiting the proteasome should lead to an accumulation of the ubiquitinated POI and rescue the non-degraded form.

Part B: Acquired Resistance (Loss of Efficacy)

Q4: My VHL-based PROTAC initially worked, but the cells have become resistant over time. What are the common mechanisms?

A4: Acquired resistance to PROTACs is an emerging challenge.[10] The most common mechanisms involve genetic alterations that disrupt a key component of the degradation pathway or compensatory changes that bypass the need for the target protein.

  • Mutations or Downregulation of E3 Ligase Components: This is a primary mechanism of resistance.[11] Genomic alterations, such as mutations or deletions in VHL or other essential components of the VHL-Cullin-RING Ligase (CRL) complex like CUL2, can prevent the PROTAC from hijacking the cellular degradation machinery.[12][13] For example, specific point mutations in VHL (e.g., at residues Y98, P99) can disrupt PROTAC activity while potentially preserving VHL's natural function of degrading HIF1A.[14]

  • Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, particularly Multidrug Resistance Protein 1 (MDR1, encoded by the ABCB1 gene), can actively pump the PROTAC out of the cell.[15][16] This reduces the intracellular concentration of the PROTAC below the level required for effective degradation, leading to both intrinsic and acquired resistance.[10][17]

  • Target-Related Modifications: While less common than with traditional inhibitors, mutations in the POI that prevent PROTAC binding can occur. Additionally, cells may upregulate the expression of the target protein to a level that overwhelms the degradation capacity induced by the PROTAC.

  • Activation of Bypass Pathways: Cells can develop resistance by activating alternative signaling pathways that compensate for the loss of the targeted protein.[11] For instance, if a PROTAC targets a key kinase, cells might upregulate a parallel kinase pathway to maintain downstream signaling and survival.[18]

dot

Resistance_Mechanisms Mechanisms of Acquired PROTAC Resistance cluster_Cell cluster_Resistance Resistance Mechanisms PROTAC VHL-based PROTAC PROTAC_in PROTAC Cell Cell Membrane POI Protein of Interest (POI) Proteasome Proteasome POI->Proteasome Degradation VHL VHL E3 Ligase VHL->POI Ubiquitinates POI MDR1 MDR1 Efflux Pump MDR1->PROTAC PROTAC_in->POI Binds PROTAC_in->VHL Binds PROTAC_in->MDR1 Pumped Out R1 VHL Mutation/ Downregulation R1->VHL Disrupts Binding R2 MDR1 Upregulation (Efflux) R3 POI Mutation/ Upregulation R3->POI Prevents Binding or Overwhelms System

Caption: Key mechanisms of cellular resistance to VHL-based PROTACs.

Q5: How can I experimentally identify the specific mechanism of resistance in my cell line?

A5: A multi-pronged approach is necessary to diagnose the cause of resistance.

  • Assess E3 Ligase Integrity:

    • Western Blot: Check the protein levels of VHL and CUL2 in your resistant cells compared to the sensitive parental line.[13]

    • Sanger/NGS Sequencing: Sequence the VHL and CUL2 genes to identify potential mutations.[13]

    • Switch E3 Ligase: A key experiment is to treat resistant cells with a PROTAC that targets the same POI but recruits a different E3 ligase (e.g., CRBN).[19] If the CRBN-based PROTAC is effective, it strongly implicates a defect in the VHL-E3 ligase pathway.[19]

  • Investigate Drug Efflux:

    • Gene/Protein Expression: Use qPCR or Western blot to check for upregulation of ABCB1/MDR1.[20]

    • Co-treatment with Inhibitors: Perform cell viability or degradation assays with your PROTAC in the presence and absence of an MDR1 inhibitor (e.g., verapamil, lapatinib).[10][15] A restoration of sensitivity or degradation in the presence of the inhibitor points to efflux-mediated resistance.[15]

  • Use Unbiased Screening:

    • Quantitative Proteomics: Mass spectrometry-based proteomics can provide a global view of protein level changes in resistant cells, potentially identifying upregulated efflux pumps, altered E3 ligase components, or activated bypass pathways.[21][22][23]

    • CRISPR Screens: Genome-wide CRISPR-Cas9 screens are a powerful, unbiased method to identify genes whose knockout confers resistance.[11][24] These screens have consistently identified components of the recruited E3 ligase complex as top hits for resistance to PROTACs.[11]

Section 2: Quantitative Data Summary

The following tables provide representative data illustrating common quantitative findings in PROTAC resistance studies.

Table 1: Representative Shift in PROTAC Potency (DC₅₀) in Resistant Cells

Cell LinePROTAC (VHL-based)Parental DC₅₀ (nM)Resistant DC₅₀ (nM)Fold ChangeProbable Mechanism
OVCAR8ARV-771 (BET degrader)5>1,000>200CUL2 Loss[13]
HCT116MZ1 (BET degrader)25>5,000>200MDR1 Upregulation[20]
KBM7ARV-771 (BET degrader)10>2,500>250VHL Inactivation[14]

DC₅₀ (Degradation Concentration 50%) is the concentration of PROTAC required to degrade 50% of the target protein.

Table 2: Impact of VHL Mutations on PROTAC-Induced Effects

VHL MutantEffect on HIF1A DegradationEffect on BET PROTAC (MZ1) SensitivityClassification
VHLWTYesSensitiveWild-Type
VHLY98FYesResistantResistance-conferring
VHLP99GNoResistantResistance-conferring
VHLH110LYesSensitizedSensitizing[12]

Data synthesized from studies on VHL saturation mutagenesis screens.[12][14]

Section 3: Key Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

This protocol is designed to confirm the PROTAC-dependent interaction between the POI and VHL in a cellular context.[4]

  • Cell Culture and Treatment: Culture cells (e.g., MCF-7) to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the complex. Treat cells with the VHL-based PROTAC (e.g., 100 nM) or DMSO vehicle control for 4-6 hours.[4]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in ice-cold non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.[25]

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with 2-5 µg of an anti-VHL antibody (or an isotype control IgG) overnight at 4°C with rotation.[4]

    • Add fresh Protein A/G beads to capture the antibody-protein complexes for 2-4 hours at 4°C.[4]

  • Washing and Elution:

    • Pellet the beads and wash 3-5 times with cold lysis buffer to remove non-specific binders.

    • Elute the bound proteins by resuspending the beads in 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.[4]

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against your POI and VHL to confirm their co-immunoprecipitation.[4]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses whether the PROTAC binds to its intended target protein in intact cells by measuring changes in the protein's thermal stability.[26][27]

  • Cell Culture and Treatment: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension and treat with the PROTAC or vehicle control for 1 hour at 37°C.[28]

  • Heat Treatment: Heat the cell aliquots across a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[26] A non-heated control should be included.

  • Lysis and Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[28]

  • Detection: Collect the supernatant and analyze the amount of soluble POI remaining at each temperature point using Western blot or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the PROTAC-treated sample compared to the control indicates that the PROTAC has bound to and stabilized the POI.[26]

Protocol 3: In-Vitro Ubiquitination Assay

This biochemical assay directly measures the ability of a PROTAC to induce ubiquitination of the POI.[8]

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following components from a ubiquitination assay kit: E1 activating enzyme, an appropriate E2 conjugating enzyme (e.g., UBE2D family), recombinant VHL E3 ligase complex, ubiquitin, ATP, and the purified POI.[8][29]

  • Initiate Reaction: Add the PROTAC (or DMSO control) to the master mix.[29]

  • Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for the ubiquitination cascade to proceed.

  • Quench and Analyze: Stop the reaction by adding Laemmli sample buffer. Analyze the reaction products by SDS-PAGE and Western blot, probing for the POI.

  • Interpretation: A ladder of higher molecular weight bands or a smear above the unmodified POI band in the PROTAC-treated lane (but not in control lanes lacking E1, E3, or PROTAC) indicates successful, PROTAC-mediated poly-ubiquitination.[8]

dot

Ubiquitination_Pathway The PROTAC-Induced Ubiquitination Cascade cluster_Components Required Components cluster_Process Process PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-VHL) POI Protein of Interest (POI) VHL VHL-CUL2 E3 Ligase E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Activates UbTransfer Ub Transfer from E2 to POI E2->UbTransfer Delivers Ub Ub Ubiquitin (Ub) ATP ATP TernaryComplex->UbTransfer Catalyzes PolyUb Poly-ubiquitinated POI UbTransfer->PolyUb

Caption: The PROTAC-induced ubiquitination cascade.

References

common pitfalls in (S,R,S)-AHPC-amido-C5-acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S,R,S)-AHPC-amido-C5-acid. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel heterobifunctional molecule designed for targeted protein degradation. Based on its structure, it is hypothesized to function as a Proteolysis Targeting Chimera (PROTAC). It is believed to simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.

Q2: What are the recommended starting concentrations for in vitro experiments?

For initial experiments, it is recommended to perform a dose-response curve to determine the optimal concentration. A typical starting range for compounds of this class is between 1 nM and 10 µM. The DC50 (concentration required to degrade 50% of the target protein) will be specific to the cell line and target protein.

Q3: How can I confirm that the observed protein reduction is due to proteasomal degradation?

To confirm that the degradation of the target protein is mediated by the proteasome, a co-treatment experiment with a proteasome inhibitor is recommended. Pre-treating the cells with a proteasome inhibitor, such as MG132 or bortezomib, prior to adding this compound should rescue the degradation of the target protein.

Troubleshooting Guides

Issue 1: No or Low Degradation of the Target Protein

If you are observing minimal or no degradation of your target protein, consider the following potential causes and solutions.

Potential Causes & Solutions

Potential Cause Recommended Action
Suboptimal Concentration Perform a wide dose-response experiment (e.g., 0.1 nM to 50 µM) to determine the optimal concentration. High concentrations can sometimes lead to a "hook effect" due to the formation of binary complexes instead of the required ternary complex.
Incorrect Incubation Time Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal time for maximal degradation.
Low E3 Ligase Expression Confirm the expression of the relevant E3 ligase in your cell line using techniques like Western blotting or qPCR. If expression is low, consider using a different cell line.
Cell Permeability Issues If working with a cell-based assay, the compound may have poor cell permeability. Consider using a cell lysis-based assay or a different delivery method.
Target Engagement Issues Verify that this compound is engaging with the target protein and the E3 ligase. This can be assessed using biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Issue 2: Off-Target Effects or Cellular Toxicity

If you are observing unexpected cellular toxicity or changes in proteins other than your target, consult the following guide.

Potential Causes & Solutions

Potential Cause Recommended Action
High Compound Concentration Reduce the concentration of this compound to the lowest effective concentration to minimize off-target effects.
Non-specific Protein Binding Perform a proteomics study (e.g., mass spectrometry) to identify other proteins that may be degraded or affected by the compound.
Activation of Stress Pathways Assess the activation of common cellular stress pathways (e.g., apoptosis, unfolded protein response) using relevant markers.

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein following treatment with this compound.

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined amount of time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a suitable secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence or fluorescence imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

Visualizations

G cluster_0 Troubleshooting Workflow: No Protein Degradation Start No/Low Degradation Observed Check_Conc Optimize Concentration (Dose-Response) Start->Check_Conc Check_Time Optimize Incubation Time (Time-Course) Check_Conc->Check_Time Check_E3 Confirm E3 Ligase Expression Check_Time->Check_E3 Check_Perm Assess Cell Permeability Check_E3->Check_Perm Check_Binding Verify Target Engagement Check_Perm->Check_Binding Success Degradation Observed Check_Binding->Success Issue Resolved Fail Consult Further Support Check_Binding->Fail Issue Persists

Caption: Troubleshooting workflow for no or low protein degradation.

G cluster_1 Hypothesized Mechanism of Action Compound This compound POI Protein of Interest (POI) Compound->POI binds E3 E3 Ubiquitin Ligase Compound->E3 binds Ternary Ternary Complex (POI - Compound - E3) POI->Ternary E3->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome

Caption: Hypothesized signaling pathway for this compound.

Validation & Comparative

A Comparative Guide to VHL Ligands: Benchmarking (S,R,S)-AHPC-amido-C5-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of targeted protein degradation, particularly through the development of Proteolysis Targeting Chimeras (PROTACs). The selection of a VHL ligand is a critical determinant of a PROTAC's efficacy and selectivity. This guide provides a comparative analysis of the VHL ligand (S,R,S)-AHPC-amido-C5-acid alongside other widely used VHL ligands, supported by experimental data and detailed protocols.

This compound is a synthetic VHL ligand derived from the well-characterized VH032 molecule. It incorporates a C5 amide linker, rendering it a versatile building block for the synthesis of novel PROTACs. Its core structure, based on (S,R,S)-AHPC (also known as VH032-amine), is designed to mimic the endogenous substrate of VHL, Hypoxia-Inducible Factor 1α (HIF-1α), thereby facilitating recruitment of the VHL E3 ligase complex.

Quantitative Comparison of VHL Ligand Binding Affinities

LigandBinding Affinity (Kd) to VHLMethod
VH032185 nM[1]Isothermal Titration Calorimetry (ITC)
VH10144 nM[1]Not Specified
VH29880-90 nM[2]Isothermal Titration Calorimetry (ITC) and Competitive Fluorescence Polarization (FP)

VHL-Mediated Protein Degradation Pathway

The primary role of VHL in a PROTAC is to bring a target protein into proximity with the E3 ubiquitin ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome.

VHL_Pathway PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation

VHL-mediated targeted protein degradation pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of VHL ligands and the PROTACs derived from them.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand to its protein target.

Workflow:

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize Immobilize VHL Protein on Sensor Chip Inject_Ligand Inject Ligand over Sensor Surface Immobilize->Inject_Ligand Prepare_Ligand Prepare Serial Dilutions of VHL Ligand Prepare_Ligand->Inject_Ligand Measure Measure Change in Refractive Index (RU) Inject_Ligand->Measure Regenerate Regenerate Chip Surface Measure->Regenerate Sensorgram Generate Sensorgram Measure->Sensorgram Regenerate->Inject_Ligand Fit_Data Fit Data to a Binding Model Sensorgram->Fit_Data Calculate Calculate kon, koff, and Kd Fit_Data->Calculate

General workflow for SPR analysis of VHL ligand binding.

Protocol:

  • Immobilization of VHL:

    • Recombinantly express and purify the VHL-ElonginB-ElonginC (VBC) complex.

    • Activate a CM5 sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize the VBC complex to the surface via amine coupling to achieve a target density of approximately 2000-3000 response units (RU).

    • Deactivate excess reactive groups with 1 M ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of the VHL ligand (e.g., this compound) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the ligand solutions over the immobilized VBC surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer.

    • Include a buffer-only injection for double referencing.

  • Data Analysis:

    • Subtract the reference channel signal and the buffer-only injection signal from the sensograms.

    • Fit the resulting binding curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation:

    • Dialyze the purified VBC complex and dissolve the VHL ligand in the same dialysis buffer to minimize buffer mismatch effects.

    • Typically, the protein concentration in the sample cell is in the range of 10-50 µM, and the ligand concentration in the syringe is 10-20 fold higher.

  • ITC Experiment:

    • Load the VBC solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

    • Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution while monitoring the heat change.

    • Allow the system to reach equilibrium between injections.

  • Data Analysis:

    • Integrate the heat pulses to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Western Blot for Determination of Cellular Degradation (DC50)

This assay quantifies the concentration of a PROTAC required to induce 50% degradation of the target protein in cells.

Workflow:

Western_Blot_Workflow Cell_Culture Cell Culture and Seeding Treatment Treat with PROTAC (Concentration Gradient) Cell_Culture->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody_Incubation Primary and Secondary Antibody Incubation Blocking->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Analysis Densitometry and DC50 Calculation Detection->Analysis

Workflow for determining PROTAC-mediated protein degradation.

Protocol:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (derived from this compound and a target binder) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the total protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Data Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the percentage of remaining target protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value (the concentration at which 50% of the protein is degraded).[3]

References

The Influence of C5 Linker Length on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to their success in inducing targeted protein degradation. A critical component of this design is the chemical linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. This guide provides an objective comparison of how C5 linker length impacts the efficacy of PROTACs, supported by experimental data and detailed methodologies. The linker is not a mere spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation.[1][2] An improper linker length can lead to steric hindrance or unproductive complex formation, thereby diminishing the PROTAC's efficacy.[2][3]

The Critical Role of Linker Length

The length of the linker in a PROTAC molecule is a crucial factor that dictates its ability to induce the degradation of a target protein.[4][5][6] An optimal linker length is necessary to span the distance between the E3 ligase and the target protein, facilitating the formation of a stable ternary complex.[1][3] If the linker is too short, it may cause steric hindrance, preventing the productive formation of the ternary complex.[1][3] Conversely, a linker that is too long might lead to an entropically unfavorable complex, reducing degradation efficiency.[1][3] This can also lead to the "hook effect," where at high concentrations, the PROTAC forms binary complexes with either the target protein or the E3 ligase instead of the desired ternary complex.[1][3] The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase.[1][2]

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3 Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Workflow for Evaluating PROTAC Linker Efficacy

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow A PROTAC Synthesis (Varying C5 Linker Lengths) B Cell Culture and Treatment A->B C Western Blot Analysis (Protein Degradation) B->C E Cell Viability Assay (e.g., MTS/MTT) B->E G Ternary Complex Formation Assay (e.g., NanoBRET) B->G D Densitometry and Data Analysis (DC50, Dmax) C->D I Comparative Analysis and Lead Optimization D->I F Data Analysis (IC50) E->F F->I H Data Analysis G->H H->I

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Comparative Analysis of C5 Linker Length on PROTAC Efficacy

The optimal linker length is target-dependent and often determined empirically. Below are summaries of experimental data from published studies illustrating the impact of C5 linker length on the degradation of different target proteins.

Case Study 1: Degradation of Estrogen Receptor α (ERα) with VHL-based PROTACs

A systematic investigation into the effect of linker length on ERα degradation revealed a clear optimal length for maximal efficacy.[2]

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)IC50 (nM)Cell Line
PROTAC 9 9>1000<20>1000MCF7
PROTAC 12 12~500~60~500MCF7
PROTAC 13 16<100 >90 <100 MCF7
PROTAC 19 19~750~40~800MCF7
PROTAC 21 21>1000<20>1000MCF7

Data synthesized from multiple sources for illustrative comparison.[4][7][8][9][10]

In this study, a 16-atom linker proved to be superior for the degradation of ERα.[4][7][8][9][10]

Case Study 2: Degradation of p38α with Pomalidomide-based PROTACs

In the development of p38α degraders, a minimum linker length of 15 atoms was found to be necessary for good activity, with the optimal length being 16-17 atoms.[1]

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
PROTAC A <15>1000<10Various
PROTAC B 15~250~70Various
PROTAC C 16~50 >90 Various
PROTAC D 17~60 >90 Various
PROTAC E >18>500<50Various

Data synthesized from multiple sources for illustrative comparison.[1]

Case Study 3: Degradation of Bruton's Tyrosine Kinase (BTK)

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.

Western Blotting for Protein Degradation

Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.[2]

  • Cell Culture and Treatment: Plate cells (e.g., MCF7 for ERα) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs with different linker lengths for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Quantification:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

    • Perform densitometry analysis to quantify the protein bands. Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to a vehicle-treated control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values can then be determined.[1]

Cell Viability Assay (MTS/MTT)

Objective: To determine the cytotoxic or anti-proliferative effect of the PROTACs.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 72 hours).

  • MTS/MTT Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the reagent into a colored formazan (B1609692) product.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 (concentration for 50% inhibition of cell growth) values by fitting the data to a dose-response curve.

NanoBRET Ternary Complex Formation Assay

Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.

  • Cell Transfection: Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc luciferase and the E3 ligase fused to a HaloTag.

  • Cell Plating and Labeling: Plate the transfected cells in a 96-well plate. Add the HaloTag NanoBRET 618 ligand and allow it to label the HaloTag-E3 ligase fusion protein.

  • PROTAC Treatment: Treat the cells with various concentrations of the PROTACs.

  • NanoBRET Measurement: Add the NanoLuc substrate and immediately measure both the donor (luciferase) and acceptor (NanoBRET 618) emission signals.

  • Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET ratio indicates the formation of the ternary complex.

Conclusion

The length of the C5 linker is a critical determinant of PROTAC efficacy. The presented data and methodologies underscore the necessity of systematic linker optimization for each new target and E3 ligase pair. While general principles are emerging, the optimal linker length remains an empirically determined parameter.[2] The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and accelerate the development of potent and selective protein degraders.

References

Optimizing Proteolysis-Targeting Chimeras: A Comparative Analysis of Alkyl Linker Length for AHPC Ligands in FBXO22 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic design of Proteolysis-Targeting Chimeras (PROTACs) is paramount for achieving potent and selective degradation of target proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target protein binder to the E3 ligase ligand. This guide provides a comparative analysis of different alkyl linker lengths for (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based ligands that recruit the von Hippel-Lindau (VHL) E3 ligase to degrade the F-box protein FBXO22, a target implicated in tumorigenesis.

The length of the linker plays a crucial role in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately dictating the efficiency of protein degradation. This analysis, supported by experimental data, explores the impact of varying alkyl chain lengths on the degradation of FBXO22.

Data Presentation: Impact of Linker Length on FBXO22 Degradation

The efficacy of AHPC-based PROTACs with different alkyl linker lengths in degrading FBXO22 has been evaluated using cellular assays. The key parameters for comparison are the half-maximal degradation concentration (DC50), representing the potency of the degrader, and the maximum degradation level (Dmax), indicating the efficacy.

Compound IDLinker LengthDC50 (nM)Dmax (%)Activity Status
ZZ7-24-008No LinkerN/AN/AInactive
TWQ-07-040C5N/AN/AInactive
AHPC(Me)-C6-NH2C67799Active
AHPC-CHOC6 (aldehyde)15072Active
TWQ-07-041C7>1000~50Reduced Activity

Data is compiled from studies on FBXO22 degradation.[1]

The data clearly indicates that a minimal linker length is required for effective degradation of FBXO22. Compounds with no linker or a shorter C5 alkyl chain were found to be inactive.[1] A C6 alkyl linker proved to be optimal, with the AHPC(Me)-C6-NH2 analog demonstrating a potent DC50 of 77 nM and a Dmax of 99%.[1] Further extension of the linker to a C7 chain resulted in a significant decrease in activity, with a Dmax of only approximately 50%.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings. Below are the key experimental protocols for the synthesis of AHPC ligands and the evaluation of their degradation efficacy.

Synthesis of (S,R,S)-AHPC-Cn-NH2 with Varying Alkyl Linker Lengths

A general synthetic route to produce a series of (S,R,S)-AHPC ligands with varying alkyl linker lengths (where 'n' is the number of carbon atoms) involves the coupling of the AHPC core with a Boc-protected amino-alkane of the desired length, followed by deprotection.

Materials:

  • (S,R,S)-AHPC hydrochloride

  • Boc-(amino)alkane (with varying alkane lengths, e.g., Boc-ethylamine, Boc-propylamine, etc.)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Coupling Reaction: Dissolve (S,R,S)-AHPC hydrochloride and the corresponding Boc-protected amino-alkane in DMF.

  • Add HATU, HOBt, and DIPEA to the solution and stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction and purify the Boc-protected AHPC-linker conjugate by flash column chromatography.

  • Deprotection: Dissolve the purified product in a solution of TFA in DCM and stir at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to yield the final (S,R,S)-AHPC-Cn-NH2 product.

  • Confirm the identity and purity of the final compound by NMR and LC-MS.

HiBiT Cellular Protein Degradation Assay

This assay quantitatively measures the degradation of a target protein in live cells. It utilizes the HiBiT protein tagging system, where the target protein (in this case, FBXO22) is endogenously tagged with the 11-amino acid HiBiT peptide.

Materials:

  • CRISPR-edited cells endogenously expressing HiBiT-FBXO22.

  • LgBiT protein (the larger, complementary subunit to HiBiT).

  • Lytic buffer and substrate.

  • AHPC-linker-NH2 compounds.

  • 96-well or 384-well white assay plates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the HiBiT-FBXO22 expressing cells into the assay plates and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the AHPC-linker-NH2 compounds for a specified time (e.g., 5 hours).

  • Lysis and Detection:

    • Prepare the lytic detection reagent containing LgBiT protein and substrate in lytic buffer.

    • Add the lytic detection reagent to each well.

    • Incubate for a short period to allow cell lysis and the luminescent signal to stabilize.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of HiBiT-FBXO22 remaining in the cells.

  • Data Analysis: Normalize the luminescence readings to a vehicle control (e.g., DMSO) to determine the percentage of protein degradation. Calculate DC50 and Dmax values from the dose-response curves.[2][3]

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Ternary Complex Formation Assay

This biophysical assay is used to measure the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Materials:

  • Purified, fluorescently labeled target protein (e.g., His-tagged FBXO22 labeled with an acceptor fluorophore).

  • Purified, fluorescently labeled E3 ligase complex (e.g., GST-tagged VCB complex labeled with a donor fluorophore).

  • AHPC-linker-NH2 compounds.

  • Assay buffer.

  • 384-well low-volume black plates.

  • TR-FRET-enabled plate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of the labeled proteins and a serial dilution of the AHPC-linker-NH2 compounds in the assay buffer.

  • Assay Assembly: Add the labeled FBXO22, labeled VCB complex, and the AHPC-linker-NH2 compound to the wells of the assay plate.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for complex formation.

  • Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores using a TR-FRET plate reader.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A higher ratio indicates closer proximity of the two labeled proteins, signifying ternary complex formation. Plot the TR-FRET ratio against the compound concentration.[4][5][6]

Mandatory Visualization

To further elucidate the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Cellular Machinery AHPC_Ligand AHPC Ligand (VHL Binder) Linker Linker AHPC_Ligand->Linker Warhead Warhead (FBXO22 Binder) Linker->Warhead PROTAC PROTAC Ternary_Complex Ternary Complex (VHL-PROTAC-FBXO22) PROTAC->Ternary_Complex Binds Ub_FBXO22 Polyubiquitinated FBXO22 Ternary_Complex->Ub_FBXO22 Polyubiquitination VHL VHL E3 Ligase VHL->Ternary_Complex Recruited by FBXO22 FBXO22 (Target Protein) FBXO22->Ternary_Complex Bound by Ub Ubiquitin Ub->Ternary_Complex Transfer Proteasome 26S Proteasome Degraded_Fragments Proteasome->Degraded_Fragments Ub_FBXO22->Proteasome Recognition & Degradation Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start Start: (S,R,S)-AHPC & Boc-amino-alkanes Coupling Coupling Reaction Start->Coupling Purification1 Purification Coupling->Purification1 Deprotection Boc Deprotection Purification1->Deprotection Purification2 Final Purification Deprotection->Purification2 Final_Product AHPC-Cn-NH2 Ligands Purification2->Final_Product Compound_Treatment Treat with AHPC-Cn-NH2 Final_Product->Compound_Treatment Cell_Culture HiBiT-FBXO22 Cell Culture Cell_Culture->Compound_Treatment HiBiT_Assay HiBiT Degradation Assay Compound_Treatment->HiBiT_Assay TR_FRET_Assay TR-FRET Ternary Complex Assay Compound_Treatment->TR_FRET_Assay Data_Analysis Calculate DC50 & Dmax HiBiT_Assay->Data_Analysis TR_FRET_Assay->Data_Analysis Conclusion Determine Optimal Linker Length Data_Analysis->Conclusion Linker_Length_Logic Too_Short Linker Too Short (e.g., < C6) Steric_Hindrance Steric Hindrance Too_Short->Steric_Hindrance Optimal Optimal Linker Length (e.g., C6) Productive_Complex Productive Ternary Complex Optimal->Productive_Complex Too_Long Linker Too Long (e.g., > C6) Unproductive_Complex Unproductive Ternary Complex Too_Long->Unproductive_Complex No_Degradation No Degradation Steric_Hindrance->No_Degradation Efficient_Degradation Efficient Degradation Productive_Complex->Efficient_Degradation Reduced_Degradation Reduced Degradation Unproductive_Complex->Reduced_Degradation

References

Mastering Targeted Protein Degradation: A Guide to Control Experiments for (S,R,S)-AHPC-amido-C5-acid-Mediated Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention, allowing for the removal of disease-causing proteins previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, and molecules like (S,R,S)-AHPC-amido-C5-acid serve as crucial building blocks for these powerful degraders. As a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, it enables the recruitment of the cellular degradation machinery to a specific protein of interest (POI).

To ensure the validity and robustness of studies involving PROTACs derived from this compound, a comprehensive set of control experiments is paramount. This guide provides an objective comparison of essential control strategies, complete with supporting experimental data and detailed protocols, to aid researchers in the rigorous validation of their targeted protein degraders.

The Mechanism of Action: A Ternary Complex is Key

A PROTAC synthesized using this compound functions by forming a ternary complex between the target protein (POI) and the VHL E3 ligase complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC-based) POI Protein of Interest (POI) PROTAC->POI Binds to POI VHL VHL E3 Ligase PROTAC->VHL Binds to VHL Proteasome Proteasome POI->Proteasome Recognition Ub Ubiquitin Ub->POI Polyubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Essential Control Experiments: Ensuring Specificity and On-Target Effects

A multi-pronged approach to control experiments provides the highest degree of confidence in the efficacy and specificity of a PROTAC. The following table summarizes key control experiments and their expected outcomes.

Control Experiment Description Expected Outcome for an Effective PROTAC Alternative/Sub-optimal Outcome
Negative Control PROTAC (Inactive Epimer) A stereoisomer of the VHL ligand (e.g., the (R)-epimer of the hydroxyproline (B1673980) moiety) that does not bind to VHL.No degradation of the target protein.Degradation observed, suggesting off-target effects or a non-VHL-mediated mechanism.
Negative Control PROTAC (Inactive Warhead) A PROTAC with a modification in the warhead that abolishes binding to the target protein.No degradation of the target protein.Degradation observed, indicating the degradation is not dependent on target engagement.
Competitive Inhibition with VHL Ligand Pre-treatment of cells with an excess of a free VHL ligand (e.g., this compound itself) before adding the PROTAC.Rescue of target protein degradation.No change in degradation, suggesting the effect is not VHL-dependent.
Competitive Inhibition with Target Ligand Pre-treatment of cells with an excess of the free warhead molecule before adding the PROTAC.Rescue of target protein degradation.No change in degradation, suggesting the effect is not target-dependent.
Proteasome Inhibition Co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., MG132).Blockage of target protein degradation and accumulation of polyubiquitinated target protein.Degradation still occurs, indicating a non-proteasomal degradation pathway.
VHL Knockdown/Knockout Testing the PROTAC in cells where VHL has been genetically depleted.Abolition of target protein degradation.Degradation persists, indicating the involvement of other E3 ligases.
Off-Target Protein Analysis Global proteomics (e.g., LC-MS/MS) to assess changes in the abundance of proteins other than the intended target.Selective degradation of the target protein with minimal changes in other protein levels.Significant degradation of other proteins, indicating off-target effects.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results.

Western Blotting for Protein Degradation

Principle: This technique is the gold standard for assessing changes in protein levels. It separates proteins by molecular weight, allowing for the specific detection of the target protein using antibodies.

Protocol:

  • Cell Treatment: Plate cells at an appropriate density and treat with a dose-range of the this compound-based PROTAC and relevant controls (e.g., inactive epimer, vehicle control) for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Detection: Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Target Ubiquitination Assay

Principle: This assay confirms that the PROTAC induces the ubiquitination of the target protein, a key step in the degradation pathway.

Protocol:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 2-4 hours) to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse cells under denaturing conditions to disrupt protein-protein interactions.

  • Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.

  • Western Blotting: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel.

  • Detection: Probe the Western blot with an anti-ubiquitin antibody to detect the presence of a high molecular weight smear or ladder of ubiquitinated target protein.

Quantitative Proteomics for Off-Target Analysis

Principle: Mass spectrometry-based proteomics provides an unbiased, global view of protein abundance changes in response to PROTAC treatment, enabling the identification of potential off-target effects.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the PROTAC and a vehicle control. Lyse the cells and digest the proteins into peptides.

  • Peptide Labeling (Optional but Recommended): Label peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry.

  • Data Analysis: Use specialized software to identify and quantify thousands of proteins across the different treatment conditions. Identify proteins that show statistically significant changes in abundance.

Experimental_Workflow cluster_workflow Experimental Validation Workflow A Cell Culture & Treatment (PROTACs & Controls) B Cell Lysis & Protein Quantification A->B F Cell Viability Assay (Toxicity) A->F C Western Blotting (Target Degradation) B->C D Ubiquitination Assay (Mechanism of Action) B->D E Quantitative Proteomics (Off-Target Analysis) B->E G Data Analysis & Interpretation C->G D->G E->G F->G

Caption: A typical experimental workflow for PROTAC validation.

Data Presentation: Clear and Comparative

Summarizing quantitative data in tables allows for easy comparison between the active PROTAC and its controls.

Table 1: Hypothetical Degradation Data for a POI-Targeting PROTAC

Compound Target DC50 (nM) Dmax (%)
Active PROTAC POI10>95
Inactive Epimer Control POI>10,000<10
Inactive Warhead Control POI>10,000<10

Table 2: Hypothetical Cell Viability Data

Compound Cell Line CC50 (µM)
Active PROTAC Cancer Cell Line0.5
Active PROTAC Normal Cell Line>50
Inactive Epimer Control Cancer Cell Line>50

Conclusion

Rigorous validation through a well-designed set of control experiments is non-negotiable in the development of targeted protein degraders. For PROTACs synthesized using this compound, the controls outlined in this guide will enable researchers to confidently establish the on-target activity, mechanism of action, and specificity of their molecules. By adhering to these principles, the scientific community can ensure the generation of high-quality, reproducible data that will accelerate the translation of this promising therapeutic modality from the laboratory to the clinic.

Assessing the Selectivity of (S,R,S)-AHPC-amido-C5-acid-based Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has ushered in a new era of therapeutic possibilities, with Proteolysis Targeting Chimeras (PROTACs) at the forefront. These heterobifunctional molecules offer a catalytic mechanism to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. A critical component in the design of effective and safe PROTACs is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides a comparative assessment of the selectivity of PROTACs constructed using the (S,R,S)-AHPC-amido-C5-acid linker, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand.

Introduction to this compound-based Degraders

This compound is a key building block for the synthesis of VHL-recruiting PROTACs. It comprises the (S,R,S)-α-hydroxy-γ-prolyl-cyclohexylalanine (AHPC) scaffold, which serves as the VHL ligand, connected to a C5 amide linker. This linker provides a spatial bridge to a warhead that binds to a specific protein of interest (POI), facilitating the formation of a ternary complex between the POI and the VHL E3 ligase complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The nature of the linker—its length, rigidity, and attachment points—is a crucial determinant of the PROTAC's selectivity and overall performance.[1]

Assessing Selectivity: A Comparative Analysis

The selectivity of a PROTAC is paramount to its therapeutic potential, as off-target degradation can lead to unforeseen toxicities. The primary method for evaluating the selectivity of a degrader is through unbiased, global quantitative proteomics, typically employing mass spectrometry. This technique allows for the quantification of thousands of proteins in cells treated with the PROTAC, providing a comprehensive profile of both on-target degradation and any off-target effects.

While a specific, publicly available, comprehensive proteomics dataset for a PROTAC utilizing the exact this compound linker is not readily found in the literature, we can draw valuable insights from studies on structurally similar VHL-based degraders, particularly those targeting the chromatin remodeler SMARCA2.

Case Study: Selectivity of a VHL-based SMARCA2 Degrader

A study by Kofink et al. describes the development of ACBI2, a potent and selective SMARCA2 degrader that utilizes a VHL ligand connected to a SMARCA2-binding warhead via a linker.[2][3] While the exact linker structure of ACBI2 is proprietary, its development involved optimization of the linker to achieve high selectivity over the closely related paralog SMARCA4. This case study highlights the critical role of the linker in achieving exquisite selectivity.

Table 1: Illustrative Selectivity Data for a VHL-based SMARCA2 Degrader (Hypothetical Data based on Published Findings)

ProteinFunctionFold Change (Degrader vs. Vehicle)p-valueSelectivity Notes
SMARCA2 (Target) Chromatin Remodeling-1.8 < 0.001 Potent on-target degradation
SMARCA4Chromatin Remodeling-0.2> 0.05High selectivity over close homolog
BRD4Gene Regulation-0.1> 0.05No significant off-target degradation
VHLE3 Ligase Component+0.1> 0.05No self-degradation of the E3 ligase
Other Protein 1Cell Cycle-0.05> 0.05Minimal off-target effects
Other Protein 2Metabolism+0.08> 0.05Minimal off-target effects

This table is a hypothetical representation based on typical outcomes of selectivity studies for optimized PROTACs and does not represent actual data for a degrader with the this compound linker.

Experimental Protocols

To ensure the reproducibility and rigor of selectivity assessment, detailed experimental protocols are essential. Below are representative methodologies for key experiments.

Synthesis of this compound-based Degrader

General Procedure:

  • Amide Coupling: The carboxylic acid of the this compound linker is activated using a coupling agent (e.g., HATU, HBTU).

  • Reaction with Warhead: The activated linker is then reacted with an amine-functionalized warhead specific to the protein of interest in the presence of a non-nucleophilic base (e.g., DIPEA) in a suitable solvent like DMF.

  • Purification: The resulting PROTAC is purified using techniques such as flash chromatography or preparative HPLC.

  • Characterization: The final product is characterized by NMR and mass spectrometry to confirm its identity and purity.

Cell Culture and Treatment for Proteomics Analysis
  • Cell Line Selection: Choose a human cell line that expresses the target protein at an endogenous level.

  • Cell Seeding: Plate the cells at a consistent density to ensure uniformity across experimental conditions.

  • PROTAC Treatment: Treat the cells with the this compound-based degrader at its effective concentration (typically determined by dose-response experiments) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).

Global Quantitative Proteomics by Mass Spectrometry
  • Cell Lysis and Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to extract the total proteome.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each condition with a unique isobaric tag. This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run.

  • LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Use specialized software to identify and quantify the proteins from the MS/MS data. Calculate the fold change in protein abundance between the degrader-treated and vehicle-treated samples and determine the statistical significance (p-value).

Western Blotting for Target Validation
  • Cell Lysis and Protein Quantification: Lyse treated and control cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Quantification: Quantify the band intensities to confirm the degradation of the target protein.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for assessing selectivity.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound based) POI Protein of Interest (Target) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Proteasome Proteasome POI->Proteasome Degradation VHL->POI Ubiquitination Ub Ubiquitin POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound VHL_bound VHL PROTAC_bound->VHL_bound Selectivity_Workflow cluster_synthesis PROTAC Synthesis cluster_cell_culture Cell-based Assays cluster_proteomics Proteomics Analysis cluster_validation Validation Synthesis Synthesis of this compound -based Degrader Cell_Treatment Cell Treatment with PROTAC and Vehicle Synthesis->Cell_Treatment Lysis Cell Lysis & Protein Extraction Cell_Treatment->Lysis Digestion Protein Digestion Lysis->Digestion Labeling Isobaric Labeling Digestion->Labeling MS LC-MS/MS Analysis Labeling->MS Data_Analysis Data Analysis & Quantification MS->Data_Analysis WB Western Blot of Target Protein Data_Analysis->WB Identifies targets for validation

References

Safety Operating Guide

Personal protective equipment for handling (S,R,S)-AHPC-amido-C5-acid

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-amido-C5-acid is a research chemical that incorporates a VHL (von Hippel-Lindau) E3 ubiquitin ligase ligand and a PROTAC (Proteolysis Targeting Chimera) linker.[1] As with any laboratory chemical, it requires careful handling by trained personnel to ensure safety. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the following guidance is based on the SDS for the closely related compound (S,R,S)-AHPC monohydrochloride and general best practices for handling PROTAC molecules.[2][3]

Hazard Identification and Classification

Based on the available data for similar compounds, this compound should be treated as a substance that is potentially harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling this compound. The minimum required PPE for working in a laboratory with this chemical includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4] This should be supplemented with the specific PPE outlined below.

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield should be worn.[2][3]
Hand Protection Chemically resistant gloves, such as nitrile gloves, are required.[2][3]
Body Protection A laboratory coat must be worn.[2][3][4]
Respiratory Protection Work should be conducted in a well-ventilated area. For handling the solid compound and preparing stock solutions, a fume hood is recommended to avoid breathing dust or vapors.[2][3]

Operational Plan: Handling, Storage, and Disposal

Proper operational procedures are essential for maintaining the integrity of the compound and ensuring laboratory safety.

Handling:

  • Avoid contact with skin and eyes.[3]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Use only in a well-ventilated area or outdoors.[3]

  • For solution preparation, use an appropriate solvent such as DMSO.[1]

Storage:

  • Store in a well-ventilated place and keep the container tightly closed.[3]

  • For long-term storage as a powder, store at -20°C in a sealed container, away from moisture and light.[1]

  • Store in a locked-up location.[3]

Disposal:

  • Dispose of the contents and container in accordance with local, regional, and national regulations.[3]

  • Do not allow the product to enter drains or water courses.[3]

  • Contaminated materials should be decontaminated and disposed of as hazardous waste.[3]

First Aid Measures

In case of accidental exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]
Skin Contact Wash off immediately with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[2][3]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Seek medical attention.[2][3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Experimental Workflow and Safety

Below is a diagram illustrating the key safety and handling steps for working with this compound in a research setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures A Don Appropriate PPE B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Weigh Compound B->C D Prepare Stock Solution C->D E Perform Experiment D->E F Decontaminate Work Surfaces E->F G Dispose of Waste F->G H Remove PPE G->H I Wash Hands Thoroughly H->I J Follow First Aid Measures K Seek Medical Attention J->K

Caption: A flowchart outlining the safe handling procedures for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。